Product packaging for Salvianolic acid(Cat. No.:CAS No. 96574-01-5)

Salvianolic acid

Cat. No.: B192339
CAS No.: 96574-01-5
M. Wt: 494.4 g/mol
InChI Key: YMGFTDKNIWPMGF-UCPJVGPRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Origin and Historical Context in Traditional Medicine

Salvianolic acid A is a natural compound primarily isolated from the root of Salvia miltiorrhiza Bunge, a plant commonly known as Danshen. spandidos-publications.comsigmaaldrich.com Danshen holds a significant place in traditional Chinese medicine, where it has been utilized for centuries to treat a variety of ailments, particularly cardiovascular diseases. frontiersin.orgnih.gov The traditional use of Danshen is rooted in its perceived ability to promote blood circulation and alleviate blood stasis. frontiersin.org It has also been used for conditions such as hyperlipidemia and acute ischemic stroke. frontiersin.org The roots of Salvia miltiorrhiza are the primary part of the plant used in these traditional preparations. nih.gov Another traditional Chinese herb, Salvia yunnanensis, which is sometimes used as a substitute for Salvia miltiorrhiza, also contains this compound A. nih.gov

Significance as a Bioactive Phenolic Acid in Salvia miltiorrhiza

Salvia miltiorrhiza contains a complex mixture of active compounds, which are broadly categorized as either water-soluble or lipid-soluble. frontiersin.org The salvianolic acids are the most abundant and effective water-soluble components. frontiersin.orgnih.gov Among the various salvianolic acids, which include types A through H, J-N, T/U, and Y, this compound B is the most prevalent, followed by this compound A. spandidos-publications.commdpi.com

Chemically, this compound A is a trimer formed from the fundamental units of danshensu (B613839) and caffeic acid. spandidos-publications.com Its molecular formula is C26H22O10. spandidos-publications.com This polyphenolic structure is key to its potent biological activities, particularly its antioxidant capacity. spandidos-publications.comfrontiersin.org In fact, this compound A is considered one of the most potent antioxidant agents isolated from Danshen. mdpi.com

Overview of Broad Pharmacological Relevance in Contemporary Research

Contemporary scientific research has unveiled a wide spectrum of pharmacological activities for this compound A, extending beyond its traditional uses. These activities are the subject of numerous in vitro and in vivo studies. The primary areas of investigation include its cardiovascular protective, neuroprotective, anti-inflammatory, antioxidant, and anticancer effects. spandidos-publications.comresearchgate.net

Key Pharmacological Activities of this compound A:

Cardiovascular Protection: Research has explored its role in protecting the cardiovascular system, including its effects on myocardial ischemia. bohrium.comfrontiersin.org

Neuroprotection: Studies have indicated its potential to protect nerve cells, particularly in the context of cerebral ischemia-reperfusion injury. frontiersin.orgnih.gov

Anti-inflammatory Effects: this compound A has been shown to possess anti-inflammatory properties, which are being investigated in various inflammatory conditions. spandidos-publications.comnih.gov

Antioxidant Activity: As a potent antioxidant, it effectively scavenges free radicals, which contributes to many of its other therapeutic effects. frontiersin.orgresearchgate.net

Anticancer Potential: There is growing interest in its anticancer properties, with research focusing on its ability to induce apoptosis and inhibit tumor cell proliferation and migration. spandidos-publications.comnih.gov

Metabolic Disorders: Its potential benefits in managing metabolic disorders, such as diabetes and atherosclerosis, are also under investigation. nih.govnih.gov

The multifaceted nature of this compound A's pharmacological profile has made it a promising candidate for the development of new therapeutic agents. frontiersin.orgmdpi.com

Detailed Research Findings

The following tables summarize some of the key research findings related to the pharmacological activities of this compound A.

Table 1: Cardiovascular Effects

Area of Study Key Findings References
Myocardial Ischemia Targets transgelin and actin to enhance vasoconstriction and improve blood flow. bohrium.com
Cardiac Remodeling Acts as a novel inhibitor of matrix metalloproteinase-9 (MMP-9), preventing cardiac fibrosis in hypertensive models. plos.org
Myocardial Protection Pretreatment has been shown to protect the myocardium during ischemia/reperfusion in both non-diabetic and diabetic models. frontiersin.org

Table 2: Neuroprotective Effects

Area of Study Key Findings References
Cerebral Ischemia-Reperfusion Injury Provides neuroprotection by regulating the PKA/CREB/c-Fos signaling pathway and inhibiting apoptosis. nih.gov
Post-Stroke Neuroinflammation Attenuates neuroinflammation by suppressing pro-inflammatory cytokines and modulating inflammatory signaling pathways. frontiersin.org

Table 3: Anti-inflammatory and Antioxidant Effects

Area of Study Key Findings References
Osteoarthritis Inhibits the production of inflammatory mediators and reduces apoptosis in chondrocytes. frontiersin.org Exhibits anti-inflammatory and antiarthritic effects by inhibiting NF-κB and p38/MAPK pathways. frontiersin.orgnih.govdovepress.com
Oxidative Stress Reduces oxidative stress and cell death by increasing levels of the Nrf2 protein. mdpi.com Acts as a potent antioxidant by scavenging free radicals. researchgate.netmdpi.com

Table 4: Anticancer Effects

Area of Study Key Findings References
General Anticancer Mechanisms Induces apoptosis, inhibits tumor cell proliferation, and suppresses migration and invasion through various signaling pathways. spandidos-publications.comnih.gov
Melanoma Inhibits the proliferation of melanoma cells by inducing cell cycle arrest. imrpress.com

Table 5: Effects on Metabolic Disorders

Area of Study Key Findings References
Type 2 Diabetes and Atherosclerosis Alleviates atherosclerosis and type 2 diabetes in animal models through its anti-inflammatory effects. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22O10 B192339 Salvianolic acid CAS No. 96574-01-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)/b6-1+,10-5+/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGFTDKNIWPMGF-UCPJVGPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316580
Record name Salvianolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96574-01-5
Record name Salvianolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96574-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salvianolic acid A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096574015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salvianolic acid A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Salvianolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALVIANOLIC ACID A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51622542XO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Biotechnological Production of Salvianolic Acid a

Precursor Pathways in Salvia miltiorrhiza

The assembly of salvianolic acids originates from two primary upstream biosynthetic routes: the phenylpropanoid pathway and the tyrosine-derived pathway. tandfonline.com These pathways provide the foundational molecules that are later combined and modified to create the complex structure of salvianolic acids.

The phenylpropanoid pathway begins with the amino acid L-phenylalanine. oup.com Through a series of enzymatic reactions, L-phenylalanine is converted into 4-coumaroyl-CoA. oup.commdpi.com This process is catalyzed by three key enzymes acting in sequence:

Phenylalanine ammonia-lyase (PAL) mdpi.com

Cinnamic acid 4-hydroxylase (C4H) mdpi.com

4-coumarate: CoA ligase (4CL) mdpi.com

The end product, 4-coumaroyl-CoA, serves as a crucial acyl donor and a building block for the synthesis of rosmarinic acid, a direct precursor to more complex salvianolic acids. mdpi.commdpi.com

Running parallel to the phenylpropanoid pathway is the tyrosine-derived pathway, which starts with the amino acid L-tyrosine. oup.com This pathway is responsible for producing the acyl acceptor component. L-tyrosine is metabolized to 4-hydroxyphenyllactate (4-HPLA), which is then further processed to form 3,4-dihydroxyphenyllactic acid (DHPL), also known as Danshensu (B613839) or salvianic acid A. mdpi.comfrontiersin.orgfrontiersin.org Key enzymes in this conversion include:

Tyrosine aminotransferase (TAT) oup.commdpi.com

4-hydroxyphenylpyruvate reductase (HPPR) oup.commdpi.com

The various forms of salvianolic acids are not static within the plant or in extracts; they can undergo interconversion and degradation. Salvianolic acid B (Sal B), a major water-soluble component in S. miltiorrhiza, is known to be a precursor to other related derivatives. mdpi.com Studies have shown that this compound A can be formed as a degradation product of this compound B in plant tissues and aqueous solutions. mdpi.com Furthermore, rosmarinic acid is considered a central building block for a variety of more complex salvianolic acids. mdpi.com The thermal degradation of this compound A itself has also been studied, leading to the isolation of several degradation products under heated conditions in water. nih.gov

Key Enzymes and Genes in this compound Biosynthesis

The convergence of the precursor pathways and the subsequent modification of the resulting molecules are orchestrated by specific enzymes. The roles of Rosmarinic Acid Synthase and various laccases are particularly significant in the formation of salvianolic acids.

Laccases are multi-copper-containing oxidases that are believed to catalyze the polymerization and conversion of rosmarinic acid (RA) into more complex salvianolic acids. mdpi.commdpi.com While the precise step from RA to this compound A is not fully elucidated, the conversion of RA to this compound B (Sal B) is thought to involve a dimerization reaction potentially catalyzed by laccases. mdpi.commdpi.com

In S. miltiorrhiza, 29 laccase candidate genes (SmLAC1-SmLAC29) have been identified. nih.govfrontiersin.orggenscript.com.cn Research has specifically implicated certain laccases in this process.

SmLAC7 and SmLAC20 : Silencing these genes in hairy roots of S. miltiorrhiza resulted in decreased levels of Sal B, while their overexpression led to an increase, indicating their direct role in its biosynthesis. mdpi.comnih.govdntb.gov.ua

The research findings on the impact of manipulating laccase gene expression are summarized below.

GeneManipulationEffect on Salvianolic AcidsReference
SmLAC7 SilencingDecrease in this compound B nih.gov
OverexpressionIncrease in this compound B nih.gov
SmLAC20 SilencingDecrease in this compound B and Rosmarinic Acid mdpi.comnih.gov
OverexpressionIncrease in this compound B and Rosmarinic Acid mdpi.com
SmLAC28 SilencingDiversification of this compound B nih.gov

This table summarizes the observed effects on this compound content following genetic manipulation of specific laccase genes in S. miltiorrhiza.

Rosmarinic Acid Synthase (RAS) is a pivotal enzyme that links the phenylpropanoid and tyrosine-derived pathways. oup.comnih.gov It catalyzes the crucial esterification step that combines 4-coumaroyl-CoA (from the phenylpropanoid pathway) with 4-hydroxyphenyllactic acid or its hydroxylated form, 3,4-dihydroxyphenyllactic acid (from the tyrosine pathway), to form a precursor which is then converted to rosmarinic acid. mdpi.comfrontiersin.orgnih.gov

Recent studies have identified a family of six SmRAS genes in S. miltiorrhiza. nih.gov Functional analyses have revealed the specific roles of some of these genes.

GeneExpression and LocalizationEffect of OverexpressionReference
SmRAS1 Predominantly in roots; Cytoplasm and plasma membraneIncreased levels of this compound B and Rosmarinic Acid nih.gov
SmRAS2 Predominantly in roots; Cytoplasm and plasma membraneNo significant changes in this compound B or Rosmarinic Acid nih.gov
SmRAS4 Predominantly in roots; Cytoplasm and plasma membraneIncreased levels of this compound B and Rosmarinic Acid nih.gov

This table outlines the characteristics and functional analysis of key Rosmarinic Acid Synthase genes in S. miltiorrhiza.

The findings demonstrate that SmRAS1 and SmRAS4 are key regulatory enzymes in the biosynthesis of rosmarinic acid and its downstream product, this compound B, highlighting them as prime targets for metabolic engineering to enhance the production of these medicinally important compounds. nih.gov

Contribution of SmCYP98A14

The biosynthesis of salvianolic acids involves crucial hydroxylation steps catalyzed by cytochrome P450 enzymes. One such key enzyme is SmCYP98A14, a member of the CYP98A subfamily. Research has demonstrated that SmCYP98A14 plays a vital role in the formation of rosmarinic acid, a direct precursor to other salvianolic acids. Specifically, it preferentially catalyzes the C-3 hydroxylation of the aromatic ring in the precursor molecules.

The functional importance of this enzyme is highlighted by genetic studies. Overexpression of SmCYP98A14 in S. miltiorrhiza hairy roots leads to a significant increase in the accumulation of salvianolic acids. mdpi.com Conversely, the knockout of SmCYP98A14 results in a marked decrease in their production, confirming its essential role in the biosynthetic pathway. mdpi.com This makes SmCYP98A14 a prime target for metabolic engineering efforts aimed at enhancing the yield of these valuable compounds. mdpi.com

Transcriptional Regulation of Biosynthesis

The production of this compound A is intricately regulated at the transcriptional level by various families of transcription factors (TFs). These proteins bind to the promoter regions of biosynthetic genes, such as SmCYP98A14, to either activate or repress their expression, thereby controlling the metabolic flow towards this compound synthesis.

MYB (myeloblastosis) transcription factors are a large family of proteins known to regulate various aspects of plant secondary metabolism. In the context of this compound biosynthesis, the R2R3-MYB transcription factor SmMYB71 has been identified as a negative regulator. mdpi.comnih.gov Identified from a transcriptome library of gibberellin-treated S. miltiorrhiza, SmMYB71 is highly expressed in the plant's roots. mdpi.comnih.gov

Experimental evidence shows that overexpressing SmMYB71 in S. miltiorrhiza hairy roots significantly diminishes the content of salvianolic acids. mdpi.com This reduction is achieved by downregulating the expression of key biosynthetic enzyme genes, including SmRAS and SmCYP98A14. mdpi.comnih.gov In contrast, knocking out SmMYB71 using CRISPR/Cas9 technology results in a higher accumulation of salvianolic acids compared to wild-type lines. mdpi.com These findings establish SmMYB71 as a repressor in the regulatory network of this compound biosynthesis. mdpi.com

Genetic ModificationEffect on Gene Expression (e.g., SmCYP98A14)Effect on this compound ContentRegulatory Role
SmMYB71 OverexpressionDownregulatedSignificantly DecreasedNegative Regulator
SmMYB71 KnockoutUpregulatedIncreasedNegative Regulator

Zinc finger proteins are another class of transcription factors that play crucial roles in plant stress responses and metabolic regulation. Specifically, Zinc Finger CCCH Domain-Containing Protein 33 (SmZC3H33) has been implicated in the regulation of this compound biosynthesis. frontiersin.orgnih.gov Transcriptomic analysis revealed that the gene encoding this protein is significantly upregulated in S. miltiorrhiza when treated with low concentrations of copper ions, a condition known to promote this compound accumulation. frontiersin.orgnih.govnih.gov The promoter region of this transcription factor contains a copper-response element (GTAC), suggesting a direct link to copper-mediated signaling pathways. frontiersin.orgnih.gov The upregulation of Zinc Finger CCCH Domain-Containing Protein 33 coincides with the increased production of salvianolic acids, pointing to its role as a positive regulator in the biosynthesis of these compounds. frontiersin.org

The NAC family of transcription factors is known to be involved in various developmental and stress-related processes in plants. In S. miltiorrhiza, the NAC transcription factor SmNAC1 has been identified as a positive regulator of this compound biosynthesis, particularly in response to ultraviolet-B (UV-B) irradiation. nih.govresearchgate.net

Research combining metabolomic, proteomic, and transcriptomic analyses has shown that SmNAC1 is positively involved in UV-B-induced this compound production. nih.gov Transgenic studies have confirmed this role; overexpression of SmNAC1 enhances the content of salvianolic acids, while its suppression via RNA interference leads to a decrease. nih.govresearchgate.net Further molecular investigation through Chromatin Immunoprecipitation (ChIP-qPCR) and Dual-Luciferase (Dual-LUC) assays has demonstrated that the SmNAC1 protein can directly bind to specific motifs (CATGTG and CATGTC) in the promoters of the biosynthetic genes PAL3 and TAT3, thereby activating their expression and promoting the synthesis of salvianolic acids. nih.gov

Environmental Modulators of Biosynthesis

The production of secondary metabolites like this compound A is often influenced by external environmental cues. These factors can trigger signaling cascades that lead to the activation of specific biosynthetic pathways, likely as a part of the plant's defense or adaptation mechanisms.

Copper is an essential micronutrient for plants, but its concentration can significantly impact physiological and metabolic processes. Studies on S. miltiorrhiza have revealed that a low concentration (5 μM) of copper ions can notably promote the biosynthesis of salvianolic acids, including this compound A and this compound B. frontiersin.orgnih.govresearchgate.net

Metabolomic and transcriptomic analyses have shown that treatment with a low dose of copper leads to a significant increase in 13 different salvianolic acids. frontiersin.orgnih.gov This increase is correlated with the upregulation of key biosynthetic genes, such as those encoding laccases and rosmarinic acid synthase. frontiersin.orgnih.gov Furthermore, the expression of regulatory transcription factors, including MYBs and Zinc Finger CCCH Domain-Containing Protein 33, is also enhanced under these conditions. frontiersin.orgnih.govresearchgate.net This suggests that copper ions act as an environmental elicitor, enhancing the accumulation of salvianolic acids by modulating the expression of both biosynthetic and regulatory genes. frontiersin.orgnih.gov

TreatmentConcentrationObserved EffectMechanism
Copper Sulfate (CuSO₄·5H₂O)5 μMSignificant increase in this compound contentUpregulation of biosynthetic genes (laccases, RAS) and transcription factors (MYBs, Zinc Finger Protein)
Copper Sulfate (CuSO₄·5H₂O)25 μM & 100 μMInhibitory or less pronounced effectsHigh concentrations can induce stress and toxicity

Effects of Ultraviolet-B Irradiation

Ultraviolet-B (UV-B) irradiation, an abiotic stress factor, has been shown to significantly enhance the biosynthesis of salvianolic acids in Salvia miltiorrhiza. tandfonline.com Research indicates that exposure to UV-B light can lead to an accumulation of various phenolic compounds in the plant's leaves. mdpi.com

Integrative metabolomic, proteomic, and transcriptomic analyses have provided insights into the mechanisms underlying this phenomenon. In one study, UV-B treatment of S. miltiorrhiza leaves resulted in the elevation of 28 metabolites, which included 12 different salvianolic acids. tandfonline.commdpi.com This response is part of the plant's defense mechanism against UV-induced stress. doi.org The increased production is linked to the upregulation of numerous transcription factors and 20 core biosynthetic enzymes involved in the this compound pathway. pomics.com

A key regulatory element identified in this process is the transcription factor SmNAC1. Studies have demonstrated that SmNAC1 plays a crucial positive role in the UV-B-induced biosynthesis of salvianolic acids. tandfonline.com The activation of signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, is also triggered by UV-induced reactive oxygen species (ROS), which in turn upregulates the biosynthesis of secondary metabolites like salvianolic acids. researchgate.net

Table 1: Effects of UV-B Irradiation on this compound A Biosynthesis

Parameter Observation Reference(s)
Metabolite Accumulation Elevation of 28 metabolites, including 12 salvianolic acids, in leaves. mdpi.com, tandfonline.com
Enzyme Regulation Upregulation of 20 core biosynthetic enzymes. pomics.com
Key Transcription Factor Positive regulation by SmNAC1. tandfonline.com
Signaling Pathway Activation of MAPK signaling pathway due to ROS production. researchgate.net

Modulation by Phytohormones (e.g., Gibberellins (B7789140), Jasmonic Acid, Salicylic Acid)

Phytohormones are crucial signaling molecules that regulate plant growth, development, and secondary metabolism, including the synthesis of salvianolic acids. mdpi.comresearchgate.net

Jasmonic Acid (JA): Jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are well-established elicitors that enhance the production of salvianolic acids. oup.com Treatment of S. miltiorrhiza hairy roots with MeJA leads to a significant increase in the accumulation of salvianolic acids. oup.com This is achieved by inducing the expression of genes encoding key enzymes in the biosynthetic pathway. oup.comjipb.net For example, the MeJA-responsive transcription factor SmMYB2 has been shown to significantly increase this compound levels by upregulating biosynthetic genes like CYP98A14. jipb.net Another regulatory layer involves SmJAZ8, a repressor protein in the JA signaling pathway, which controls the JA-dependent biosynthesis of these compounds. oup.com

Salicylic Acid (SA): Salicylic acid also acts as a positive regulator of this compound biosynthesis. academicjournals.orgacademicjournals.org Foliar application of SA on S. miltiorrhiza plants has been found to significantly increase the content of salvianolic acids in the roots. academicjournals.orgacademicjournals.org Studies on cell cultures have shown that SA treatment can induce the accumulation of phenolic compounds by raising the activities of secondary metabolic enzymes. dntb.gov.ua The application of SA can also lead to an increase in the expression of key enzyme genes such as PAL (phenylalanine ammonia-lyase) and TAT (tyrosine aminotransferase). researchgate.netscispace.com

Gibberellins (GA): The role of gibberellins in this compound biosynthesis is complex. Some studies report that gibberellic acid (GA3) can induce the production of phenolic acids in S. miltiorrhiza hairy roots. scispace.comresearchgate.neta-z.lu However, other research has identified a GA-induced R2R3-MYB transcription factor, SmMYB71, that acts as a negative regulator. mdpi.comnih.gov Overexpression of SmMYB71 in hairy roots led to a significant decrease in this compound content by downregulating key biosynthetic enzymes, while knockout of this gene resulted in higher accumulation. mdpi.comnih.gov This suggests a nuanced regulatory role for gibberellins, potentially involving crosstalk with other hormone signaling pathways. nih.govnih.gov

Table 2: Modulation of this compound A Biosynthesis by Phytohormones

Phytohormone Effect on Production Mechanism/Key Mediators Reference(s)
Jasmonic Acid (JA/MeJA) Increase Upregulation of biosynthetic genes via transcription factors like SmMYB2; regulation by repressors like SmJAZ8. jipb.net, oup.com
Salicylic Acid (SA) Increase Upregulation of key enzyme genes (PAL, TAT); increased activity of metabolic enzymes. researchgate.net, academicjournals.org, scispace.com
Gibberellins (GA) Complex (Positive/Negative) Positive induction in some studies; negative regulation via transcription factor SmMYB71. mdpi.com, nih.gov, scispace.com

Advanced Biotechnological Approaches for Production

To overcome the low and variable yields from plant extraction, various biotechnological strategies are being developed for the consistent and high-level production of this compound A. tandfonline.comnih.gov

Plant Cell and Tissue Cultures

In vitro culture systems, particularly hairy root cultures of S. miltiorrhiza, represent a promising biotechnological platform for producing salvianolic acids. pomics.comtandfonline.comresearchgate.net Hairy roots are induced by infecting plant tissues with Agrobacterium rhizogenes and are known for their genetic stability and relatively high growth rates in hormone-free media. pomics.comresearchgate.net These cultures have been shown to produce this compound A and this compound B. pomics.com The productivity of hairy root cultures can be significantly enhanced through elicitation, which involves treating the cultures with signaling molecules that stimulate secondary metabolite production. bibliotekanauki.pl For instance, adding methyl jasmonate (MeJA) to hairy root cultures has been shown to dramatically boost the accumulation of phenolic acids. bibliotekanauki.plfrontiersin.org

Metabolic Engineering Strategies

Metabolic engineering offers a targeted approach to enhance the production of this compound A by modifying the plant's or a microorganism's genetic makeup. tandfonline.comnih.gov

In S. miltiorrhiza, strategies have focused on manipulating the expression of regulatory and biosynthetic genes. One successful approach involves the simultaneous overexpression of a transcription factor that promotes the pathway, such as AtPAP1 from Arabidopsis, while suppressing endogenous genes for enzymes that divert precursors to competing pathways, like SmCCR (cinnamoyl-CoA reductase) and SmCOMT (caffeic acid O-methyltransferase). nih.gov This strategy resulted in a significant (up to 3-fold) increase in this compound B, a related compound, by redirecting metabolic flux. nih.gov

A different approach involves creating an artificial biosynthetic pathway in a microbial host like Escherichia coli. doi.orgnih.gov Researchers have successfully engineered E. coli to produce this compound A directly from glucose. doi.orgnih.gov This was achieved by introducing genes for key enzymes, such as D-lactate dehydrogenase (d-ldh) and a hydroxylase complex (hpaBC), which convert the precursor 4-hydroxyphenylpyruvate into this compound A. doi.orgnih.gov Further optimization of this engineered strain led to high-titer production of the compound. nih.gov

Multienzyme Cascade Systems for De Novo Synthesis from Precursors

De novo synthesis using multienzyme cascade systems is an innovative cell-free approach for producing this compound A (also known as Danshensu). researchgate.netacs.orgnih.gov This method involves combining multiple purified enzymes in a one-pot reaction to convert a simple, cost-effective precursor into the final product. mdpi.com

Several enzymatic cascades have been designed for this compound A synthesis. One such system uses L-tyrosine as the starting material. acs.orgnih.gov This four-enzyme cascade incorporates an L-amino acid deaminase, a D-lactate dehydrogenase, a hydroxylase, and a formate (B1220265) dehydrogenase for cofactor regeneration. acs.orgnih.gov By optimizing reaction conditions and the sequence of enzymatic steps, this system achieved a high yield of this compound A from L-tyrosine. nih.gov

Other cascades have been developed starting from L-DOPA. nih.govmdpi.com For example, a three-enzyme cascade was constructed in E. coli for whole-cell biotransformation of L-DOPA into this compound A. nih.gov This system, composed of an L-amino acid deaminase, a phenylpyruvate reductase, and a formate dehydrogenase, was optimized through protein engineering and tuning of reaction conditions to achieve a high titer and productivity. nih.gov These multi-enzyme systems offer a highly efficient and controlled method for industrial-scale production of this compound A. nih.govjiangnan.edu.cn

Molecular Mechanisms and Cellular Signaling Pathways

Receptor and Protein Target Identification

The polypharmacological nature of natural compounds like Salvianolic acid A suggests that they interact with multiple protein targets to exert their effects. mdpi.com Various computational and experimental methods have been employed to identify these molecular partners.

Computational Target Fishing Approaches

Computational target fishing has emerged as a powerful tool to predict the potential protein targets of small molecules. d-nb.info For this compound A (SAA), several in silico methods have been utilized to provide a systematic overview of its mechanism of action. mdpi.com

Two primary approaches, PharmMapper and DRAR-CPI, have been instrumental in identifying potential targets. PharmMapper utilizes a pharmacophore mapping strategy, while DRAR-CPI is another computational tool for predicting drug-target interactions. nih.gov By combining the results from both methods, researchers can enhance the specificity of target prediction. nih.gov In one study, PharmMapper yielded 300 potential protein targets from a vast library of pharmacophore models, while DRAR-CPI identified 330 potential targets. nih.gov The intersection of these results led to the identification of a smaller, more specific set of putative protein targets for further investigation. nih.gov

This integrated computational approach allows for a broad yet focused exploration of the molecular interactions of this compound A, paving the way for experimental validation and a deeper understanding of its pharmacological network. mdpi.com

Identification of Putative Protein Targets (e.g., HRAS)

Through the convergence of computational target fishing methods, a number of putative protein targets for this compound A have been identified. One notable example is the GTPase HRas (HRAS), a key signaling protein involved in cell growth and proliferation. nih.gov

A study that combined the results from PharmMapper and DRAR-CPI identified 13 potential interacting proteins for this compound A. nih.gov Among these, HRAS was highlighted as a significant putative target. nih.gov Further molecular docking studies have been used to validate the binding potential between Danshensu (B613839), a related compound, and HRas, suggesting a plausible interaction. semanticscholar.org While direct experimental binding of this compound A to HRAS requires further confirmation, its identification through robust computational screening provides a strong basis for future research into its role in modulating HRAS-mediated signaling pathways. nih.govnih.gov

The following table summarizes the putative protein targets of this compound A identified through the combined use of PharmMapper and DRAR-CPI. nih.gov

RankPDB IDNameTarget Gene
11T40Aldose reductaseAKR1B1
22C3QGlutathione (B108866) S-transferase theta-1GSTT1
32BX8Serum albuminALB
41LJRGlutathione S-transferase theta-2GSTT2B
51XMICystic fibrosis transmembrane conductance regulatorCFTR
61EK5UDP-glucose 4-epimeraseGALE
72E8AHeat shock 70 kDa protein 1HSPA1
81H0CSerine-pyruvate aminotransferaseSPAT
911GSGlutathione S-transferase PGSTP1
105P21GTPase HRasHRAS
111A3BProthrombinF2
121XWKGlutathione S-transferase Mu 1GSTM1
131R6TTryptophanyl-tRNA synthetase, cytoplasmicWARS

Inhibition of Matrix Metalloproteinase-9 (MMP-9)

Matrix metalloproteinase-9 (MMP-9) is an enzyme implicated in the degradation of the extracellular matrix, a process involved in various physiological and pathological conditions, including cardiac remodeling and neuroinflammation. plos.orgfrontiersin.org this compound A has been identified as a potent inhibitor of MMP-9. plos.org

Studies have demonstrated that this compound A can directly bind to and competitively inhibit the gelatinase activity of MMP-9. plos.org Among seven phenolic acids isolated from Salvia miltiorrhiza, this compound A exhibited the strongest inhibitory effect on MMP-9. plos.org This inhibition has been shown to have protective effects in various models. For instance, in spontaneously hypertensive rats, this compound A prevented cardiac remodeling and fibrosis, processes in which MMP-9 plays a crucial role. plos.org Furthermore, in the context of ischemic stroke, this compound A has been shown to protect the blood-brain barrier by inhibiting MMP-9 and reducing inflammation. frontiersin.orgmedchemexpress.com

The inhibitory effect of this compound A on MMP-9 is more specific compared to its effect on MMP-2. plos.org In neonatal cardiac fibroblasts, this compound A was found to inhibit migration, block the transformation into myofibroblasts, and reduce the secretion of inflammatory molecules and collagen induced by MMP-9. plos.org These findings underscore the potential of this compound A as a therapeutic agent targeting MMP-9-mediated pathologies. plos.org

Phosphodiesterase Inhibition (e.g., PDE4, PDE5, PDE9)

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. mdpi.com Inhibition of these enzymes can have various therapeutic effects. clevelandclinic.org While research on this compound A's direct interaction with all PDE subtypes is ongoing, studies have indicated its potential as a phosphodiesterase inhibitor.

A related compound, this compound B, has been shown to inhibit human platelet activation by acting as a PDE inhibitor and a P2Y12 receptor antagonist. nih.gov More directly, a recent study identified this compound A as a potent inhibitor of phosphodiesterases, which in turn enhances the proliferation of human neural stem cells. acs.org Although the specific isoforms (PDE4, PDE5, PDE9) were not explicitly detailed in the context of this compound A in the provided results, the general finding points towards a novel mechanism of action. PDE9 inhibitors, for example, are being explored as potential therapeutics for diabetes and Alzheimer's disease. acs.orgmdpi.com

The inhibition of PDEs by this compound A represents a significant area for future research to delineate the specific PDE isoforms involved and the downstream consequences of this inhibition in various cellular contexts.

Modulation of VPS34

Vacuolar protein sorting 34 (VPS34) is a class III phosphoinositide 3-kinase that plays a critical role in endosomal trafficking and the formation of autophagosomes, making it an attractive target in cancer therapy. nih.govpatsnap.com this compound A has been identified as a novel inhibitor of VPS34. nih.gov

Through a structure-based virtual screening of a large library of natural products, this compound A was identified as a potential VPS34 inhibitor. nih.gov Subsequent in vitro ADP-Glo assays confirmed this inhibitory activity, with this compound A showing an IC50 value of 2.46 μM against VPS34, which was more potent than the control inhibitor 3-MA. nih.govpatsnap.com

Functionally, this compound A was shown to suppress vesicle trafficking in cell-based assays. nih.govresearchgate.net Furthermore, it effectively prevented autophagy in HeLa cells, whether induced by starvation or by the mTOR inhibitor Rapamycin. nih.govpatsnap.com In silico analysis has also been performed to understand the binding mechanism between this compound A and VPS34. nih.gov These findings highlight this compound A as a natural product that can modulate autophagy through the inhibition of VPS34. nih.gov

Targeting miR-204-5p

MicroRNAs (miRNAs) are small non-coding RNAs that play crucial roles in regulating gene expression. Recent studies have revealed that this compound A can exert its effects by modulating specific miRNAs, such as miR-204-5p. nih.govresearchgate.netnih.gov

In a study investigating oxidative injury in human umbilical vein endothelial cells (HUVECs), this compound A was found to alleviate H2O2-induced damage by downregulating the expression of miR-204-5p. nih.govresearchgate.netnih.gov The protective effects of this compound A, including increased cell viability and proliferation, and decreased apoptosis and senescence, were mimicked by a miR-204-5p inhibitor. nih.govresearchgate.net This suggests that the downregulation of miR-204-5p is a key mechanism through which this compound A protects endothelial cells from oxidative stress. nih.govnih.gov

The interaction between this compound A and miR-204-5p highlights a novel layer of regulation in its molecular mechanism, demonstrating its ability to influence gene expression at the post-transcriptional level. nih.gov

Modulation of Inflammatory Responses

This compound A has been shown to exert significant anti-inflammatory effects by targeting key signaling pathways and mediators of inflammation.

Inhibition of NF-κB Pathway Activation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression. This compound A has been demonstrated to inhibit the activation of this pathway. nih.govresearchgate.netjst.go.jp In various experimental models, SAA treatment leads to a marked reduction in NF-κB activity. dovepress.com This is achieved by inhibiting the phosphorylation of the p65 subunit of NF-κB, a key step in its activation. dovepress.com Studies have shown that SAA can dose-dependently inhibit the activation of NF-κB, subsequently reducing the secretion of inflammatory mediators. nih.govbohrium.com This inhibition of the NF-κB pathway is a central mechanism by which SAA exerts its anti-inflammatory effects. researchgate.netjst.go.jp

Suppression of MAPK Pathway (e.g., p38 MAPK, ERK phosphorylation)

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. This compound A has been found to suppress the activation of the MAPK pathway, including the phosphorylation of p38 MAPK and Extracellular signal-Regulated Kinase (ERK). dovepress.comnih.gov In studies on diffuse large B-cell lymphoma cells, SAA decreased the phosphorylation of p38 and ERK. nih.gov Similarly, in models of kidney injury, SAA was shown to inhibit the activation of the p38 MAPK signaling pathway. nih.govbohrium.com The anti-inflammatory and anti-arthritic effects of SAA are attributed, in part, to its downregulation of the p38/MAPK pathway. dovepress.com

Downregulation of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)

Table 1: Effect of this compound A on Pro-inflammatory Cytokines

CytokineEffect of this compound AReferences
Interleukin-1β (IL-1β)Downregulation dovepress.comdovepress.comfrontiersin.orgnih.gov
Interleukin-6 (IL-6)Downregulation dovepress.comdovepress.comfrontiersin.org
Tumor Necrosis Factor-α (TNF-α)Downregulation dovepress.comdovepress.comfrontiersin.org

Inhibition of COX and NOS

This compound A has been shown to inhibit the expression of cyclooxygenase (COX) and nitric oxide synthase (NOS), enzymes that play a key role in the inflammatory process. frontiersin.org Specifically, SAA has been found to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS). dovepress.comnih.gov In studies on chondrocytes, SAA treatment resulted in a significant reduction in the protein expression levels of iNOS and COX-2, which are key inflammatory mediators in osteoarthritis. nih.gov

Regulation of Toll-like Receptors (e.g., TLR2, TLR4)

Toll-like receptors (TLRs) are crucial for initiating innate immune and inflammatory responses. This compound A has been shown to regulate the expression and signaling of TLR2 and TLR4. frontiersin.orgnih.gov In models of cerebral ischemia, SAA inhibited the protein and gene expression of both TLR2 and TLR4 in microglia. nih.gov This inhibitory effect on TLR2/4 signaling is a key mechanism by which SAA reduces the inflammatory response in the brain. frontiersin.orgnih.gov Studies have also shown that SAA can regulate the TLR4/MAPKs/AP-1 signaling pathway, leading to a reduction in the release of inflammatory factors. researchgate.net

Anti-Oxidative Stress Mechanisms

This compound A possesses potent antioxidant properties, which are attributed to its polyphenolic structure. nih.gov It combats oxidative stress through various mechanisms.

One of the primary ways SAA exerts its antioxidant effects is by scavenging free radicals. nih.gov It has been shown to be effective against various reactive oxygen species (ROS). karger.com

Furthermore, this compound A has been demonstrated to activate the NFE2-related factor-2 (Nrf2) pathway. karger.comconsensus.app Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. karger.com By activating the Nrf2 pathway, SAA enhances the cellular antioxidant defense system. consensus.app This activation leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). karger.comconsensus.appmdpi.com The activation of the Nrf2/HO-1 pathway plays a central role in the protective effects of SAA against oxidative stress-induced cell damage. karger.com

Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. karger.com The activation of the Nrf2 signaling pathway is a key mechanism through which this compound A exerts its protective effects against oxidative stress. karger.comscilit.com

Studies have demonstrated that this compound A can induce the nuclear translocation of Nrf2. scilit.comfrontiersin.org Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, leading to their transcription. karger.com This results in the increased expression of several downstream antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). karger.commdpi.comspandidos-publications.com

The activation of the Nrf2/HO-1 pathway by this compound A has been observed in various experimental models, including intestinal ischemia-reperfusion injury and in cells subjected to oxidative stress. karger.commdpi.com This activation contributes to the cellular defense against oxidative damage. karger.com Research suggests that the PI3K/Akt signaling pathway may be an upstream regulator of Nrf2 activation by this compound A. scilit.com

Reactive Oxygen Species (ROS) Scavenging

This compound A is recognized for its potent ability to scavenge reactive oxygen species (ROS). nih.govresearchgate.netfrontiersin.org Its polyphenolic structure enables it to act as a free radical scavenger. nih.govresearchgate.net In vitro assays, such as the DPPH radical scavenging and ABTS radical cation decolorization tests, have confirmed its high radical scavenging capacity. frontiersin.orgresearchgate.net

The antioxidant activity of this compound A is not solely dependent on direct radical scavenging. frontiersin.org It also involves the modulation of enzymatic and non-enzymatic antioxidant systems within the cell. frontiersin.org For instance, it can enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). wjgnet.comkarger.com

Protection against Peroxidation and Free Radical Damage

A significant consequence of excessive ROS is lipid peroxidation, a process that damages cell membranes and other cellular components. This compound A has been shown to effectively inhibit lipid peroxidation. karger.comwjgnet.com This protective effect is evidenced by the reduction of malondialdehyde (MDA), a key product of lipid peroxidation, in cells and tissues treated with this compound A. karger.comwjgnet.com

Furthermore, this compound A helps maintain the levels of glutathione (GSH), a crucial non-enzymatic antioxidant that protects cells from free radical damage. wjgnet.com By preventing the depletion of GSH and inhibiting lipid peroxidation, this compound A safeguards cellular integrity and function against oxidative insults. wjgnet.com

Mechanisms of Apoptosis and Cell Cycle Modulation

Induction of Apoptosis in Cancer Cells

This compound A has demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. spandidos-publications.comijbs.com This is a critical mechanism underlying its anticancer effects. spandidos-publications.com For instance, it has been shown to induce apoptosis in small cell lung cancer cells, breast cancer cells, and leukemia cells. ijbs.combioline.org.br The induction of apoptosis by this compound A is often dose- and time-dependent. bioline.org.br

The process is characterized by typical apoptotic features such as chromatin condensation and DNA fragmentation. bioline.org.br By triggering apoptosis, this compound A can inhibit the proliferation of cancer cells. ijbs.com

Regulation of Caspase Activation

Caspases are a family of proteases that play a central role in the execution of apoptosis. spandidos-publications.com this compound A has been found to modulate the activation of these key enzymes. spandidos-publications.com Specifically, it can lead to the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. spandidos-publications.comdovepress.com

The activation of caspase-9 is often associated with the intrinsic or mitochondrial pathway of apoptosis. spandidos-publications.com Once activated, caspase-9 can cleave and activate downstream effector caspases, including caspase-3, which then orchestrate the dismantling of the cell. spandidos-publications.com Studies have shown that treatment with this compound A leads to increased levels of cleaved-caspase-3 and cleaved-caspase-9 in cancer cells. spandidos-publications.com

Modulation of Anti-apoptotic (e.g., Bcl-2) and Pro-apoptotic Proteins (e.g., Bax)

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. spandidos-publications.com This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bax. spandidos-publications.com The balance between these opposing proteins is crucial in determining a cell's fate.

This compound A has been shown to modulate the expression of these proteins to favor apoptosis. spandidos-publications.comijbs.com Research has consistently demonstrated that this compound A treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax in various cancer cell lines. spandidos-publications.comdovepress.complos.org This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade. spandidos-publications.comijbs.com

Research Findings on this compound A

Mechanism Model System Key Findings Reference
Nrf2 ActivationIntestinal Ischemia-Reperfusion (Rat)Increased nuclear Nrf2 and HO-1 expression. karger.com
ROS ScavengingIn vitro chemical assaysHigh DPPH and ABTS radical scavenging activity. frontiersin.orgresearchgate.net
Lipid PeroxidationCCl4-injured hepatocytes (in vitro)Reduced MDA levels and preserved GSH. wjgnet.com
Apoptosis InductionSmall Cell Lung Cancer Cells (H-69)Dose-dependent growth inhibition and apoptosis. bioline.org.br
Caspase ActivationEsophageal Cancer Cells (KYSE-150)Increased cleaved-caspase 9 and 3. spandidos-publications.com
Bcl-2/Bax ModulationDoxorubicin-resistant Breast Cancer CellsUpregulation of Bax and downregulation of Bcl-2. spandidos-publications.com

Cell Cycle Arrest (e.g., G0/G1 phase)

This compound A (SalA) has demonstrated the ability to inhibit cell proliferation by inducing cell cycle arrest, particularly at the G0/G1 checkpoint. This mechanism is crucial for its therapeutic potential in conditions characterized by excessive cell proliferation.

In vascular smooth muscle cells (VSMCs), stimulation with platelet-derived growth factor-BB (PDGF-BB) typically reduces the cell population in the G0/G1 phase to 58.28% while increasing the S phase population. mdpi.com However, pretreatment with SalA leads to a dose-dependent increase in the G0/G1 phase population, reaching up to 77.14%, thereby preventing the cells from entering the S phase. mdpi.com This effect is associated with the regulation of G0/G1 phase regulatory proteins, such as p27, which is a negative regulator of the CDK2/cyclin E complex. mdpi.com

Similar effects have been observed in cancer cells. In endometrial carcinoma cell lines, SalA treatment induces cell cycle arrest in the G0/G1 phase in a dose-dependent manner. nih.gov In the context of pulmonary fibrosis, SalA has been shown to inhibit fibroblast proliferation by affecting the expression of key cycle-associated proteins, including cyclin D1 and cyclin E1. frontiersin.org The downregulation of these cyclins is a hallmark of G0/G1 phase arrest.

Table 1: Research Findings on this compound A and G0/G1 Cell Cycle Arrest

Cell TypeKey FindingsAffected ProteinsReference
Vascular Smooth Muscle Cells (VSMCs)Increased cell population in G0/G1 phase from 58.28% to 77.14%.p27, CDK2/cyclin E complex (implicated) mdpi.com
Endometrial Carcinoma Cells (Ishikawa, HEC-1A)Induced G0/G1 phase arrest in a dose-dependent manner.Not specified nih.gov
Fibroblasts (Pulmonary Fibrosis Model)Inhibited fibroblast proliferation by affecting cycle-associated proteins.Cyclin D1, Cyclin E1, Cyclin B1 frontiersin.org

Mechanisms related to Fibrosis Attenuation

Fibrosis, the excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ dysfunction. frontiersin.org this compound A exhibits significant anti-fibrotic properties through several distinct molecular mechanisms.

A critical event in the progression of fibrosis is the migration of fibroblasts and their transformation into activated myofibroblasts, which are the primary cells responsible for ECM production. plos.org SalA has been shown to effectively inhibit these processes. In studies using neonatal cardiac fibroblasts, SalA significantly inhibited cell migration induced by matrix metalloproteinase-9 (MMP-9). plos.orgnih.govresearchgate.net It also blocks the transformation of these fibroblasts into myofibroblasts, a process characterized by the expression of alpha-smooth muscle actin (α-SMA). plos.orgjwmr.org Research on cardiac fibrosis models further confirms that SalA attenuates myofibroblast activation and the transition of fibroblasts into myofibroblasts. researchgate.netnih.gov

SalA directly impacts the synthesis and deposition of ECM components, particularly collagen. In models of liver fibrosis, SalA was found to reduce the deposition of type I and type III collagen. frontiersin.org It also inhibits the intracellular collagen synthesis rate in fibroblasts and significantly decreases the gene expression of α(1)I pro-collagen mRNA. researchgate.net In cardiac fibrosis, SalA suppresses the expression of collagen matrix proteins, leading to an attenuation of collagen deposition. nih.gov Similarly, in animal models of kidney fibrosis, treatment with SalA resulted in reduced collagen deposition and lower expression of ECM proteins like fibronectin and collagen I. imrpress.com

The transforming growth factor-beta 1 (TGF-β1) signaling pathway is a master regulator of fibrosis, promoting myofibroblast activation and ECM production. frontiersin.orgmdpi.com SalA has been shown to exert its anti-fibrotic effects by modulating this pathway. In models of chronic kidney disease, SalA was found to inhibit the TGF-β1/Smads signaling pathway. mdpi.comnih.gov Specifically, it significantly reduces the phosphorylation of downstream signaling molecules Smad2 and Smad3, which are crucial for transducing the pro-fibrotic signal to the nucleus. mdpi.comnih.gov By inhibiting this pathway, SalA effectively reduces the expression of α-SMA and TGF-β1 itself, thereby halting the progression of fibrosis. mdpi.com

Table 2: Summary of Anti-Fibrotic Mechanisms of this compound A

MechanismModel/Cell TypeKey Molecular EffectsReference
Inhibition of Fibroblast Migration & Myofibroblast TransformationCardiac Fibroblasts, Dermal FibroblastsInhibits MMP-9 induced migration; Blocks α-SMA expression. plos.org, jwmr.org, nih.gov
Reduction of ECM & Collagen DepositionLiver, Cardiac, Kidney, and Dermal Fibrosis ModelsDecreases Type I & III collagen; Reduces α(1)I pro-collagen mRNA. frontiersin.org, nih.gov, imrpress.com, researchgate.net
Modulation of TGF-β1 SignalingChronic Kidney Disease ModelsInhibits TGF-β1/Smads pathway; Reduces phosphorylation of Smad2/3. mdpi.com, nih.gov

Angiogenesis Promotion Mechanisms (in specific contexts)

While often associated with anti-proliferative effects, SalA can promote angiogenesis (the formation of new blood vessels) in specific contexts, such as ischemic diseases. This dual activity highlights the compound's complex regulatory roles.

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that stimulates angiogenesis. In preclinical animal models of myocardial infarction, this compound has been shown to exert a cardioprotective effect by promoting angiogenesis. nih.gov A meta-analysis of multiple studies, including two specifically on SalA, revealed that treatment significantly increases the expression of VEGF. nih.gov In a rat model of myocardial infarction, SalA was found to increase capillary density in the infarct region, an effect attributed to the heightened formation of VEGF and its receptor, VEGFR-2. frontiersin.org

Table 3: Angiogenesis Promotion by this compound A

ContextKey Molecular EffectOutcomeReference
Myocardial Infarction (Animal Models)Significantly increases Vascular Endothelial Growth Factor (VEGF) expression.Promotes angiogenesis, exerts cardioprotection, increases capillary density. nih.gov, frontiersin.org

Preclinical Efficacy in Disease Models

Cardiovascular and Cerebrovascular Disorders

Research has consistently highlighted the protective role of Salvianolic acid A in models of ischemic injury affecting the brain and heart. Its mechanisms of action are complex, involving the modulation of inflammatory pathways, preservation of endothelial integrity, and attenuation of fibrotic processes.

In animal models of ischemic stroke, this compound A has been shown to confer significant neuroprotection by mitigating the complex cascade of events triggered by cerebral ischemia-reperfusion (I/R). nih.govnih.gov

This compound A exerts notable anti-inflammatory effects in the context of ischemic stroke. nih.gov The ischemic event initiates a signaling cascade that leads to the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), which are key contributors to neuronal injury. nih.gov Preclinical studies have shown that this compound A can significantly reduce the levels of these cytokines. nih.gov This effect is partly achieved by inhibiting the toll-like receptor (TLR) 2 and 4 signaling pathways in microglia, the resident immune cells of the central nervous system. nih.gov Furthermore, this compound A has been found to regulate the GSK3β/Nrf2/HO-1 pathway, which is crucial for cellular defense against oxidative stress and inflammation. nih.gov By inhibiting the NF-κB signaling pathway, it can also decrease the expression of TNF-α, thereby mitigating inflammatory and apoptotic processes. nih.gov

Table 1: Effects of this compound A on Neuroinflammation in Ischemic Stroke Models
Biomarker/PathwayEffect of this compound AMechanismReference
IL-1β, IL-6, TNF-αDecreased levelsInhibition of pro-inflammatory cytokine secretion nih.gov
TLR2/4 SignalingDownregulatedInhibition of microglial activation nih.gov
NF-κB PathwayInhibitedReduction in TNF-α expression nih.govnih.gov
GSK3β/Nrf2/HO-1 PathwayRegulatedEnhancement of cellular defense against oxidative stress nih.gov

The integrity of the blood-brain barrier (BBB) is critical for maintaining central nervous system homeostasis, and its disruption following an ischemic stroke leads to exacerbated brain injury. nih.gov this compound A helps preserve BBB integrity by preventing the degradation of tight junction proteins (TJPs) such as Zonula occludens-1 (ZO-1), occludin, and claudin-5. nih.govnih.govnih.gov This protective effect is linked to its ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-9, which are enzymes that break down TJP components. nih.govnih.gov Studies have observed that while I/R injury leads to a significant decrease in TJPs, treatment with this compound A effectively prevents this loss by suppressing the I/R-induced increase in MMP-9 activity. nih.govnih.gov Pretreatment with SAA has been shown to significantly inhibit the degradation of ZO-1, occludin, and claudin-5 in human brain microvascular endothelial cells following oxygen-glucose deprivation. nih.gov

Table 2: Impact of this compound A on Blood-Brain Barrier Components
ComponentEffect of Ischemia/Reperfusion (I/R)Effect of this compound A TreatmentReference
MMP-9Increased expression/activityDownregulated/Inhibited nih.govnih.gov
ZO-1Decreased levels/degradationPrevented degradation nih.govnih.govnih.gov
OccludinDecreased levels/degradationPrevented degradation nih.govnih.govnih.gov
Claudin-5Decreased levels/degradationPrevented degradation nih.govnih.govnih.gov

A critical measure of neuroprotection in stroke models is the reduction of cerebral infarct volume. In a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), intravenous administration of this compound A significantly reduced infarct volumes. nih.govscienceopen.com This effect demonstrates a direct protective impact on brain tissue facing ischemic threat. The reduction in tissue damage is also associated with improved neurological deficit scores and better preservation of neuronal morphology in key brain regions like the hippocampus. nih.gov

Table 3: Effect of this compound A on Cerebral Infarct Volume
Animal ModelKey FindingAssociated OutcomeReference
Rat (MCAO Model)Significantly reduced infarct volumesImproved neurological deficit scores and neuronal morphology nih.gov

This compound A demonstrates significant cardioprotective properties in the setting of myocardial ischemia-reperfusion (I/R) injury. nih.govnih.govfrontiersin.org This type of injury occurs when blood flow is restored to the heart after a period of ischemia, paradoxically causing further damage. nih.gov SAA mitigates this damage through multiple mechanisms, including reducing cell death and inflammation. nih.govnih.gov

In rat models of myocardial I/R, pretreatment with this compound A has been shown to significantly limit the myocardial infarct size. nih.govnih.gov This is accompanied by a reduction in serum levels of cardiac injury markers, including cardiac troponin T (cTnT) and creatine (B1669601) kinase isoenzyme MB (CK-MB). nih.govfrontiersin.org Furthermore, SAA suppresses cardiomyocyte apoptosis by up-regulating the anti-apoptotic protein Bcl-2 and increasing the phosphorylation of pro-survival proteins like Akt and Erk1/2. nih.gov Its cardioprotective effects also stem from its ability to inhibit platelet aggregation and reduce the production of inflammatory cytokines TNF-α and IL-1β in the heart. nih.govfrontiersin.org

Table 4: Cardioprotective Effects of this compound A in Myocardial I/R Injury
ParameterEffect of this compound AReference
Myocardial Infarct SizeSignificantly limited/reduced nih.govnih.gov
Serum cTnTReduced nih.govfrontiersin.org
Serum CK-MBReduced nih.govfrontiersin.org
Cardiomyocyte ApoptosisSuppressed nih.gov
Bcl-2 ExpressionUp-regulated nih.gov
Platelet AggregationInhibited nih.gov
TNF-α and IL-1β LevelsDecreased nih.govfrontiersin.org

Following a myocardial infarction, the heart undergoes a process of structural change known as remodeling, which often involves fibrosis and can lead to heart failure. nih.gov this compound A has been found to effectively attenuate these processes. nih.govresearchgate.net In mouse models of myocardial infarction, SAA treatment suppressed the expression of collagen matrix proteins and attenuated collagen deposition. nih.govresearchgate.net A key mechanism is its ability to inhibit the transition of cardiac fibroblasts into myofibroblasts, the primary cells responsible for collagen deposition in the heart. nih.govnih.gov This inhibition is achieved by diminishing aerobic glycolysis driven by lactate (B86563) dehydrogenase A (LDHA) in fibroblasts. nih.govresearchgate.net Mechanistically, SAA blocks the Akt/GSK-3β/HIF-1α signaling axis, which in turn restrains the expression of the Ldha gene. nih.govresearchgate.net Additionally, SAA has been identified as a potent inhibitor of MMP-9, which plays a role in cardiac remodeling and fibrosis. nih.gov

Table 5: Anti-remodeling and Anti-fibrotic Mechanisms of this compound A
Process/MoleculeEffect of this compound AUnderlying MechanismReference
Cardiac Fibrosis/Collagen DepositionAttenuatedInhibition of myofibroblast activation nih.govresearchgate.net
Fibroblast-to-Myofibroblast TransitionInhibitedSuppression of LDHA-driven aerobic glycolysis nih.govnih.gov
Akt/GSK-3β/HIF-1α AxisInhibited/BlockedDownregulation of HIF-1α and subsequent Ldha expression nih.govresearchgate.net
MMP-9 ActivityInhibitedDirect inhibition of the enzyme nih.gov

Myocardial Ischemia-Reperfusion Injury and Cardiac Protection

Improvement of Myocardial Infarct Size

This compound A has demonstrated significant cardioprotective effects in preclinical models of myocardial infarction. Studies have shown that it can effectively limit the size of the infarct in ischemic myocardium. This protective effect is attributed to its ability to reduce myocardial cell apoptosis and damage induced by oxidative stress. In animal models of myocardial ischemia-reperfusion injury, treatment with this compound A has been found to significantly reduce the area of infarcted heart tissue. A meta-analysis of five studies confirmed the significant efficacy of this compound in decreasing the size of myocardial infarction compared to control groups.

Anti-Platelet Aggregation and Anti-Thrombosis Activities

This compound A exhibits potent anti-platelet and anti-thrombotic properties. It has been shown to inhibit platelet aggregation induced by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and collagen. This inhibitory effect is observed in platelets from both healthy individuals and patients with type 2 diabetes mellitus, a condition associated with increased platelet activation. The anti-platelet action of this compound A is linked to its ability to increase plasma cyclic adenosine monophosphate (cAMP) levels and inhibit phosphoinositide 3-kinase (PI3K). In vivo studies using animal models have demonstrated that this compound A can significantly reduce thrombus weight in arterio-venous shunts and prolong the time to arterial occlusion, indicating its potential as an antithrombotic agent. These effects are achieved without significantly affecting coagulation parameters, suggesting a favorable safety profile in this regard.

Cancer Research

Anticancer Activity across Various Cell Lines (e.g., Lung Cancer, Breast Cancer, Melanoma)

This compound A has been shown to possess anticancer properties across a range of cancer cell lines. In lung cancer cells, such as A549, it has demonstrated antiproliferative effects. For breast cancer, this compound A effectively suppresses the proliferation of cell lines including MCF-7, MDA-MB-231, and MDA-MB-453. Research on melanoma cell lines, A2058 and A375, has revealed that this compound A potently inhibits cell proliferation by inducing cell cycle arrest. The anticancer mechanisms of this compound A are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways.

Chemo-sensitization and Reversal of Drug Resistance (e.g., Paclitaxel (B517696), Cisplatin)

A significant aspect of this compound A's potential in cancer therapy is its ability to sensitize cancer cells to conventional chemotherapeutic agents and reverse drug resistance. In the context of breast cancer, this compound A has been found to reverse resistance to paclitaxel in MCF-7/PTX cells. It enhances the sensitivity of breast cancer cells to paclitaxel by inhibiting the PI3K/Akt signaling pathway and activating the mitochondrial apoptosis pathway. This chemo-sensitizing effect is also observed in lung cancer cells, where this compound A can reverse multidrug resistance.

Anti-Metastatic and Anti-Invasion Effects

This compound A has demonstrated the ability to inhibit the metastatic and invasive properties of cancer cells. It can suppress the migration and invasion of breast cancer cells. The mechanism behind these effects involves the regulation of key signaling pathways and the reduction of matrix metalloproteinases (MMPs), such as MMP-2, which are crucial for cancer cell invasion. In nasopharyngeal carcinoma and oral squamous cell carcinoma cells, this compound A has been shown to inhibit migration and invasion in a concentration-dependent manner by reducing MMP-2 expression.

Fibrotic Diseases

This compound A has shown potential therapeutic effects in various fibrotic diseases, including cardiac, liver, and pulmonary fibrosis. Its anti-fibrotic activity is attributed to its ability to inhibit inflammation, reduce oxidative stress, and suppress the deposition of extracellular matrix proteins.

In models of cardiac fibrosis, this compound A has been shown to attenuate cardiac remodeling and fibrosis by acting as an inhibitor of matrix metalloproteinase-9 (MMP-9). It can down-regulate the transformation of fibroblasts into myofibroblasts, a critical step in the development of fibrosis.

Regarding liver fibrosis, studies have demonstrated that this compound A can prevent fibrosis by inhibiting inflammation and oxidative stress through the regulation of multiple signaling pathways, including Nrf2/HO-1 and NF-κB/IκBα.

In the context of pulmonary fibrosis, this compound A has been found to ameliorate pulmonary remodeling in animal models.

Liver Fibrosis

In preclinical studies, this compound A has shown significant efficacy in attenuating liver fibrosis, primarily in models induced by carbon tetrachloride (CCl4). Research in rat models of CCl4-induced liver fibrosis demonstrated that treatment with this compound A could improve liver function and reduce the extent of fibrosis. nih.gov

The anti-fibrotic mechanism of this compound A in the liver is multifaceted. It has been shown to inhibit the activation of hepatic stellate cells (HSCs), which are the primary cell type responsible for collagen production during liver fibrosis. nih.govresearchgate.net This inhibition is associated with the downregulation of α-smooth muscle actin (α-SMA), a marker of HSC activation. researchgate.net Furthermore, this compound A has been found to modulate several signaling pathways involved in fibrosis, including the PI3K/AKT/mTOR pathway, and to protect hepatocytes from apoptosis by regulating the Bcl-2/Bax and caspase-3 signaling pathways. nih.govresearchgate.net

Table 1: Preclinical Efficacy of this compound A in Liver Fibrosis Models
ModelKey FindingsMechanism of Action
CCl4-induced liver fibrosis in ratsReduced serum markers of liver fibrosis (HA, LN, CIV); Decreased collagen deposition; Improved liver histology. nih.govresearchgate.netInhibition of hepatic stellate cell (HSC) activation; Downregulation of α-SMA; Regulation of PI3K/AKT/mTOR, Bcl-2/Bax, and caspase-3 signaling pathways. nih.govresearchgate.net

Pulmonary Fibrosis (e.g., Idiopathic Pulmonary Fibrosis)

Preclinical research suggests that this compound A may have a therapeutic role in pulmonary fibrosis. Studies have indicated that it can prevent pulmonary fibrosis by inducing cell cycle arrest and promoting apoptosis in fibroblasts, the key effector cells in the development of fibrosis. scilit.com One study highlighted that this compound A could ameliorate pulmonary remodeling in a monocrotaline-induced pulmonary arterial hypertension rat model by activating the BMPRII-Smad pathway and inhibiting apoptosis. frontiersin.org However, there is a notable lack of extensive in vivo studies specifically investigating the effects of this compound A in hallmark models of idiopathic pulmonary fibrosis, such as the bleomycin-induced model. The majority of the existing preclinical research on salvianolic acids in pulmonary fibrosis has focused on other compounds within this class, such as this compound B. bohrium.com

Kidney Fibrosis

This compound A has demonstrated protective effects against kidney fibrosis in preclinical models. In a rat model of renal fibrosis, this compound A was shown to repress the fibrotic process and help improve renal function. nih.gov The therapeutic effect was comparable to that of Losartan, a standard treatment for kidney disease. nih.gov The primary mechanism of action identified in this study was the inhibition of the TGF-β1/Smad signaling pathway, a critical pathway in the pathogenesis of renal fibrosis. nih.gov

Further research has indicated that this compound A, alone or in combination with other salvianolic acids, can ameliorate renal interstitial fibrosis by regulating the PDGF-C/PDGFR-α signaling pathway. researchgate.net In models of chronic kidney disease, such as the 5/6 nephrectomized rat model, this compound A has been shown to attenuate kidney injury and inflammation by inhibiting the NF-κB and p38 MAPK signaling pathways. imrpress.com

Table 2: Preclinical Efficacy of this compound A in Kidney Fibrosis Models
ModelKey FindingsMechanism of Action
Rat model of renal fibrosisRepressed renal fibrosis; Improved renal function. nih.govInhibition of the TGF-β1/Smad signaling pathway. nih.gov
5/6 nephrectomized ratsAttenuated kidney injury and inflammation. imrpress.comInhibition of NF-κB and p38 MAPK signaling pathways. imrpress.com

Neurodegenerative Diseases

The neuroprotective potential of this compound A has been explored in preclinical models of neurodegenerative diseases, with a primary focus on Alzheimer's disease.

Alzheimer's Disease

Preclinical evidence for the efficacy of this compound A in Alzheimer's disease models is primarily derived from studies using the nematode Caenorhabditis elegans. In a transgenic C. elegans model expressing the human amyloid-beta (Aβ) peptide, this compound A demonstrated protective effects by delaying paralysis, a phenotype associated with Aβ toxicity. biorxiv.org Furthermore, it was shown to decrease the aggregation of Aβ42 and reduce Aβ-induced oxidative stress within the worms. biorxiv.org Despite these promising findings in a simple invertebrate model, there is a significant lack of research on the effects of this compound A in more complex rodent models of Alzheimer's disease. The majority of preclinical studies in this area have focused on this compound B.

Table 3: Preclinical Efficacy of this compound A in an Alzheimer's Disease Model
ModelKey FindingsMechanism of Action
Transgenic C. elegans expressing human Aβ42Delayed paralysis; Decreased Aβ42 aggregation; Reduced Aβ-induced oxidative stress. biorxiv.orgAnti-aggregation and antioxidant properties. biorxiv.org

Vascular Dementia

There is currently a lack of preclinical studies specifically investigating the efficacy of this compound A in animal models of vascular dementia. The available research on salvianolic acids in the context of vascular dementia has predominantly focused on this compound B, which has shown potential in improving cognitive impairment in rat models of this condition. nih.govnih.gov

Other Therapeutic Areas

Beyond fibrotic and neurodegenerative diseases, preclinical studies have highlighted the potential of this compound A in other therapeutic areas, notably in cancer and cardiovascular disease.

In the realm of oncology, this compound A has demonstrated anti-cancer effects across various cancer cell lines and in vivo models. nih.govnih.gov It has been shown to inhibit the proliferation of multiple cancer cell types, including those of the lung, and to induce apoptosis. frontiersin.orgnih.gov The anti-cancer mechanisms of this compound A are diverse and include the inhibition of tumor cell migration and invasion, as well as the modulation of key signaling pathways such as the PI3K/Akt and Raf/MEK/ERK pathways. nih.govnih.gov

For cardiovascular diseases, this compound A has exhibited significant cardioprotective effects in preclinical models of myocardial infarction. nih.gov A meta-analysis of animal studies revealed that this compound A can significantly reduce the infarct size and improve blood vessel density. nih.gov Its cardioprotective actions are linked to the promotion of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. nih.gov

Table 4: Preclinical Efficacy of this compound A in Other Therapeutic Areas
Therapeutic AreaModelKey FindingsMechanism of Action
CancerVarious cancer cell lines and in vivo modelsInhibited cancer cell proliferation and invasion; Induced apoptosis. nih.govnih.govModulation of PI3K/Akt and Raf/MEK/ERK signaling pathways. nih.govnih.gov
Cardiovascular DiseaseAnimal models of myocardial infarctionReduced myocardial infarct size; Improved blood vessel density. nih.govPromotion of angiogenesis. nih.gov

Osteoarthritis

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, inflammation, and chondrocyte apoptosis. nih.govnih.gov Preclinical studies, both in vitro and in vivo, have highlighted the anti-osteoarthritic effects of this compound A through its anti-inflammatory, anti-apoptotic, and cartilage-protective properties. nih.govnih.gov

In vitro experiments using mouse chondrocytes have shown that SAA can counteract the effects of interleukin-1β (IL-1β), a key inflammatory cytokine in OA pathogenesis. nih.govnih.gov SAA treatment was found to inhibit the IL-1β-induced production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov It also suppressed the expression of enzymes responsible for cartilage matrix degradation, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), matrix metalloproteinase-3 (MMP-3), matrix metalloproteinase-13 (MMP-13), and ADAMTS-5. nih.govplu.edu

Furthermore, SAA demonstrated a protective effect against chondrocyte apoptosis by modulating the expression of apoptosis-related proteins, including Bax, Bcl-2, and cleaved caspase-3. nih.govscienceopen.com Mechanistic studies revealed that these effects are mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial regulators of inflammation and apoptosis in OA. nih.govnih.govplu.edu SAA was shown to prevent the nuclear translocation of the NF-κB p65 subunit, a key step in its activation. nih.gov

More recent research has identified WD repeat domain 5 (WDR5) as a downstream target of SAA. researchgate.netnih.gov In rat models of knee osteoarthritis (KOA), SAA treatment attenuated cartilage damage in a dose-dependent manner. researchgate.netnih.gov It promoted the expression of chondrogenesis-related proteins like collagen type II (COL2A1) and Aggrecan, while inhibiting catabolism-related proteins MMP13 and MMP3 in both KOA rat cartilage and IL-1β-treated chondrocytes. researchgate.netnih.gov The therapeutic effects of SAA on chondrocyte apoptosis and catabolism were reversed by silencing WDR5, indicating its crucial role in mediating the cartilage-protective actions of SAA. researchgate.netnih.gov

In vivo studies using a mouse model of OA confirmed these findings, showing that eight consecutive weeks of SAA treatment inhibited the further deterioration of the disease. nih.govnih.gov

Table 1: Preclinical Efficacy of this compound A in Osteoarthritis Models
ModelKey FindingsMechanism of ActionReference(s)
IL-1β-induced mouse chondrocytesInhibited production of NO, TNF-α, IL-6, PGE2, iNOS, COX-2, MMP-3, MMP-13, ADAMTS-5. Reduced chondrocyte apoptosis.Inhibition of NF-κB and MAPK signaling pathways. nih.gov, nih.gov, plu.edu, scienceopen.com
Rat Knee Osteoarthritis (KOA) modelAttenuated cartilage damage. Promoted COL2A1 and Aggrecan expression. Inhibited MMP13 and MMP3 expression.Promoted WDR5 expression. researchgate.net, nih.gov
Mouse model of OAInhibited further deterioration of OA after 8 weeks of treatment.N/A nih.gov, nih.gov

Diabetes and Associated Complications

This compound A has shown significant antidiabetic effects in preclinical models of both type 1 and type 2 diabetes. nih.govkarger.com Its therapeutic actions are attributed to improved glucose metabolism, enhanced mitochondrial function, and mitigation of diabetic complications. nih.govkarger.com

In alloxan-induced type 1 diabetic mice and high-fat diet (HFD) with low-dose streptozotocin (B1681764) (STZ)-induced type 2 diabetic rats, SAA treatment effectively lowered both fasting and fed blood glucose levels in a dose-dependent manner. nih.govkarger.com It also reduced the characteristic polydipsia and polyphagia (excessive water and food intake) associated with diabetes. nih.govkarger.com Furthermore, SAA improved glucose tolerance, as demonstrated by a reduction in blood glucose levels after a glucose load in an oral glucose tolerance test (OGTT). karger.com In the type 2 diabetic rat model, SAA administration also led to a significant reduction in glycosylated hemoglobin (HbA1c), reflecting better long-term glycemic control. karger.com

The mechanisms underlying these effects have been investigated in vitro using HepG2 liver cells and L6 myotubes. SAA was found to increase glucose consumption and enhance glucose uptake in these cells in a dose-dependent manner. karger.com A key aspect of its action involves the regulation of cellular energy metabolism. SAA was shown to improve mitochondrial function in both the liver and skeletal muscle, leading to increased ATP production. nih.gov This is achieved through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of energy homeostasis. nih.govkarger.com Specifically, SAA activates AMPK via the Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ) pathway, independent of the LKB1 kinase. nih.gov

Beyond its direct effects on glucose metabolism, SAA also shows potential in addressing diabetic complications. nih.govfrontiersin.org In Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, SAA treatment was found to reduce insulin (B600854) resistance and improve lipid metabolism, evidenced by decreased serum free fatty acids and reduced lipid accumulation in the liver. doaj.org Studies have also shown that SAA can inhibit platelet activation and aggregation in patients with type 2 diabetes, which is a key factor in the high incidence of cardiovascular disease in this population. proquest.com In diabetic rats with early-stage atherosclerosis, SAA was found to inhibit the NLRP3 inflammasome, a key component of the inflammatory response, thereby reducing the development of atherosclerotic plaques. nih.gov

Table 2: Preclinical Efficacy of this compound A in Diabetes Models
ModelKey FindingsMechanism of ActionReference(s)
Alloxan-induced type 1 diabetic miceLowered fasting and fed blood glucose. Reduced food and water intake. Improved glucose tolerance.Activation of CaMKKβ/AMPK signaling pathway. Improved mitochondrial function. nih.gov, karger.com
HFD/STZ-induced type 2 diabetic ratsLowered fasting and fed blood glucose. Reduced food intake. Decreased glycosylated hemoglobin (HbA1c).Activation of CaMKKβ/AMPK signaling pathway. Improved mitochondrial function. nih.gov, karger.com
HepG2 cells and L6 myotubes (in vitro)Increased glucose consumption and uptake. Increased ATP production.Activation of AMPK. nih.gov, karger.com
Zucker diabetic fatty (ZDF) ratsReduced insulin resistance. Improved lipid metabolism. Sustained intestinal microbiota balance.N/A doaj.org
ZDF rats with atherosclerosisInhibited early-stage atherosclerosis. Reduced inflammatory responses.Inhibition of NLRP3 inflammasome activation. nih.gov

Skin Whitening Function

The potential of this compound A as a skin-whitening agent has been explored through its ability to inhibit melanogenesis, the process of melanin (B1238610) production. researchgate.net Melanin is the primary determinant of skin color, and its synthesis is regulated by the enzyme tyrosinase. researchgate.net

Studies using a co-culture of human melanoma A375 cells and human keratinocytes HaCaT cells have demonstrated that SAA can effectively inhibit melanin synthesis. researchgate.net The primary mechanism for this effect is the direct inhibition of tyrosinase (TYR) activity. researchgate.net By suppressing the function of this rate-limiting enzyme, SAA effectively reduces the production of melanin. researchgate.net

Table 3: Preclinical Efficacy of this compound A in Skin Whitening Models
ModelKey FindingsMechanism of ActionReference(s)
Co-cultured A375 (melanoma) and HaCaT (keratinocyte) cellsInhibited melanin synthesis.Inhibited tyrosinase (TYR) activity. Decreased mRNA expression of TYR-related proteins. researchgate.net

Pharmacodynamics and Pharmacokinetics Research

Pharmacodynamic Observations

Functional Efficacy in Animal Models

Salvianolic acid A has demonstrated notable therapeutic potential across a variety of animal models, showcasing its diverse pharmacological activities. In the realm of cardiovascular diseases, it has been recognized for its significant protective effects. nih.gov Preclinical studies reveal that this compound A can promote angiogenesis, the formation of new blood vessels, which is crucial for repairing cardiac tissue after events like a myocardial infarction. nih.gov A meta-analysis of studies involving 226 animals indicated that treatment with salvianolic acids, including this compound A, led to a significant increase in the expression of vascular endothelial growth factor (VEGF), improved blood vessel density, and a reduction in the size of the myocardial infarct. nih.gov

Beyond its cardiovascular benefits, this compound A has shown promise in the management of diabetic complications. In a type 1 diabetic mouse model, administration of this compound A resulted in a significant reduction in blood glucose levels. karger.com Similarly, in a type 2 diabetic rat model, it effectively lowered fasting and fed blood glucose levels and reduced food intake. karger.com Furthermore, research on diabetic rats has indicated that this compound A can protect peripheral nerve function by improving the paw withdrawal mechanical threshold and motor nerve conduction velocity. mdpi.com

The neuroprotective properties of this compound A have also been a subject of investigation. Studies suggest it can mitigate cerebral ischemia-reperfusion injury by inhibiting inflammatory responses. imrpress.com This is achieved, in part, by preventing the degradation of tight junction proteins and reducing the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. researchgate.net

Synergistic Effects in Combination Therapies

The potential of this compound A to work in concert with other therapeutic agents is an emerging area of research. imrpress.com Studies have explored its use in combination therapies for cancer, suggesting that it may enhance the efficacy of existing anticancer drugs. spandidos-publications.com For instance, in breast cancer models, the combination of this compound A with doxorubicin (B1662922) has shown a synergistic effect, leading to more effective tumor inhibition compared to either agent used alone. spandidos-publications.com This synergy may be attributed to this compound A's ability to modulate signaling pathways that are crucial for cell survival and proliferation, such as the PI3K/Akt/MAPK and c-Raf/MEK/ERK pathways. spandidos-publications.com

In the context of cardiovascular therapy, this compound A has been studied as a component of multi-herb formulations. For example, in Danhong injection, a traditional Chinese medicine preparation, a specific combination of salvianolic acids, including this compound A and this compound C, has been found to synergistically inhibit platelet aggregation. frontiersin.org Interestingly, the presence of this compound B was found to antagonize this effect, highlighting the complexity of interactions within these multi-component therapies. frontiersin.org

Furthermore, the combination of this compound A with hydroxy safflower yellow A, another active compound from a traditional medicinal plant, has been investigated for its protective effects on endothelial cells under hypoxic conditions. scielo.br This points to its potential utility in treating cardiovascular and cerebrovascular diseases where such cellular damage is prevalent. scielo.br The exploration of these synergistic relationships is crucial for developing novel and more effective combination therapies. imrpress.com

Pharmacokinetic Profiles

Absorption Characteristics

The absorption of this compound A following oral administration has been characterized as rapid, yet with poor absolute bioavailability. researchgate.net Studies in rats have shown that after oral administration, this compound A reaches its peak plasma concentration within approximately one hour. nih.gov However, the calculated absolute bioavailability is low, ranging from 0.39% to 0.52%. nih.govnih.gov This suggests that while it is readily absorbed, a significant portion does not reach systemic circulation.

Research using Caco-2 cell models, which mimic the intestinal barrier, has indicated that this compound A has poor permeability. nih.govnih.gov This poor permeability is a likely contributor to its low bioavailability. The instability of this compound A in the alkaline environment of the intestine may also play a role in its limited absorption. nih.gov In beagle dogs, the absolute bioavailability was slightly higher, calculated to be between 1.47% and 1.84%, but still indicative of poor absorption. researchgate.net

It has been suggested that other compounds present in Salvia miltiorrhiza extracts, such as this compound B and rosmarinic acid, might influence the absorption of this compound A. nih.gov Further research is needed to fully understand the mechanisms behind its poor bioavailability and to explore potential strategies for improvement. nih.govnih.gov

Table 1: Pharmacokinetic Parameters of this compound A in Rats After Single Oral Administration

Dose (mg/kg)Cmax (µg/L)AUC(0–t) (µg/L h)Absolute Bioavailability (%)
531.53105.930.39–0.52
1057.39167.180.39–0.52
20111.91317.110.39–0.52

Data sourced from studies in Sprague-Dawley rats. nih.govnih.gov

Distribution Patterns in Tissues (e.g., Stomach, Small Intestine, Liver, Brain)

Following administration, this compound A distributes widely and rapidly into various tissues. nih.gov In rats, it has been detected in the stomach, small intestine, heart, liver, spleen, lung, kidney, and brain within 10 minutes of oral administration. nih.gov The highest concentrations are typically found in the stomach, which is likely related to the oral route of administration and the acidic nature of the compound. nih.gov The small intestine and liver also show significant concentrations. nih.govnih.gov

Notably, this compound A is capable of crossing the blood-brain barrier, as evidenced by its detection in brain homogenates. nih.govnih.gov This is a significant finding, as it suggests potential for therapeutic applications targeting the central nervous system. The distribution to various organs underscores its potential to exert pharmacological effects throughout the body.

Elimination Routes (Fecal, Biliary, Urinary Excretion)

The elimination of this compound A from the body occurs through multiple routes, with fecal excretion being the most prominent. nih.govnih.gov In rats, approximately 0.775% of an administered oral dose is excreted in the feces. nih.govnih.gov Biliary and urinary excretion play a much smaller role, accounting for approximately 0.00373% and 0.00252% of the dose, respectively. nih.govnih.gov

The plasma half-life of this compound A after oral administration is relatively short, estimated to be between 1.72 and 1.96 hours in rats. nih.gov This indicates a quick clearance from the systemic circulation. In a first-in-human study, the mean terminal half-life ranged from 1.62 to 2.92 hours. frontiersin.org The primary route of elimination for this compound A is believed to be hepatobiliary excretion. frontiersin.orgfrontiersin.org

Table 2: Excretion of this compound A in Rats

Excretion RoutePercentage of Administered Dose
Fecal~0.775%
Biliary~0.00373%
Urinary~0.00252%

Data reflects excretion following a single oral dose in rats. nih.govnih.gov

Role of Transporters (e.g., OATP1B1, P-glycoprotein)

The movement and clearance of this compound A are significantly influenced by membrane transporters, particularly the organic anion-transporting polypeptide 1B1 (OATP1B1) and P-glycoprotein (P-gp). nih.govfrontiersin.org Research indicates that OATP1B1 is the primary transporter responsible for the uptake of Sal A from the blood into the liver, while P-gp is the dominant efflux transporter moving Sal A from the liver into the bile for elimination. nih.govfrontiersin.org This transporter-mediated process is a key factor in the compound's hepatobiliary excretion. nih.gov

However, there is some conflicting evidence regarding Sal A's interaction with these transporters. One study reported that Sal A was not a substrate for OATP1B1, OATP1B3, or other tested hepatic uptake transporters in humans. frontiersin.org This study did note significant interspecies differences, as Sal A was identified as a substrate for the rat ortholog Oatp1b2. frontiersin.org

Conversely, a first-in-human study strongly suggested the involvement of both OATP1B1 and P-gp. nih.govfrontiersin.orgnih.gov This study observed that the pharmacokinetics of Sal A were not proportional to the dose, particularly at higher concentrations. nih.govfrontiersin.orgnih.gov This lack of dose proportionality points towards the saturation of the transport capabilities of OATP1B1 and P-gp at elevated doses, leading to a reduced distribution rate. nih.govfrontiersin.orgnih.gov Furthermore, Sal A has been shown to downregulate the expression of P-glycoprotein in multidrug-resistant breast cancer cells, suggesting a potential role in overcoming multidrug resistance. nih.govijbs.com

Table 1: Role of Transporters in this compound A Pharmacokinetics

Transporter Family Location Proposed Role for this compound A Supporting Evidence
OATP1B1 Solute Carrier (SLC) Liver (Sinusoidal membrane) Main hepatic uptake from blood. nih.govfrontiersin.org Saturation at higher doses suggests transporter-mediated uptake. nih.govfrontiersin.orgnih.gov One study reports it is not a substrate in humans. frontiersin.org
P-glycoprotein (P-gp) ATP-binding cassette (ABC) Liver (Canalicular membrane), Cancer cells Dominant hepatic efflux into bile. nih.govfrontiersin.org Downregulated by Sal A in some cancer cells. nih.govijbs.com Saturation at higher doses suggests transporter-mediated efflux. nih.govfrontiersin.orgnih.gov

Challenges in Bioavailability and Strategies for Improvement

A significant hurdle in the clinical application of this compound A is its low oral bioavailability. jst.go.jpmdpi.com This is attributed to several factors, including its poor membrane permeability. jst.go.jpmdpi.commdpi.com As a water-soluble phenolic acid, its ability to cross the gastrointestinal wall after oral administration is limited. jst.go.jpmdpi.com The involvement of efflux transporters like P-glycoprotein further contributes to its limited absorption. mdpi.com

To address these challenges, various strategies are being explored to enhance the bioavailability of salvianolic acids. These include:

Formulation Strategies: Developing novel drug delivery systems is a key approach. One study developed a water-in-oil-in-water (W/O/W) multiple emulsion for this compound extracts, aiming to create a more stable and bioavailable oral preparation. jst.go.jp Another successful approach has been the creation of a solid self-microemulsifying drug delivery system (S-SMEDDS), which has been shown to increase the dissolution rate and improve the oral bioavailability of both lipophilic and hydrophilic components of Salvia miltiorrhiza, including salvianolic acids. mdpi.com

Phospholipid Complexes: Creating phospholipid complexes has been shown to enhance the biomembrane permeability of this compound B, a closely related compound, thereby improving its oral bioavailability. mdpi.com Nanoparticles loaded with these complexes have demonstrated enhanced oral bioavailability, suggesting a promising delivery system for highly water-soluble drugs like Sal A. acs.org

Combination with Other Compounds: The co-administration of certain compounds can influence bioavailability. For instance, combining this compound B with d-glucose (B1605176) in pellets has been shown to significantly improve its intestinal absorption and oral bioavailability. tandfonline.com

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a valuable tool for understanding and predicting the complex pharmacokinetic behavior of this compound A. nih.govfrontiersin.orgnih.gov These models integrate physiological data with the compound's specific properties to simulate its absorption, distribution, metabolism, and excretion (ADME).

A PBPK model developed for Sal A incorporated its key characteristics, classifying it as a Class 3B compound (low-permeability acid with a molecular weight > 400 Da) according to the Extended Clearance Classification System (ECCS), where transporter-mediated hepatic uptake is critical. nih.govfrontiersin.org The model was built on the assumptions that Sal A is primarily eliminated through hepatobiliary excretion, with OATP1B1 and P-gp as the main influx and efflux transporters in the liver, respectively. nih.govfrontiersin.org

This PBPK model, composed of 14 tissue compartments, successfully predicted the plasma concentrations observed in a first-in-human study. nih.gov The model was instrumental in explaining the observed lack of dose proportionality, attributing it to the saturation of OATP1B1 and P-gp transporter capacity at higher doses. nih.govfrontiersin.orgresearchgate.netresearchgate.net The good agreement between the PBPK predictions and the clinical data provides valuable insights for the future clinical development of this compound A. nih.govnih.govsimulations-plus.com

Table 2: Key Parameters in PBPK Modeling of this compound A

Parameter Category Specific Parameter/Assumption Relevance to this compound A Model Reference
Classification Extended Clearance Classification System (ECCS) Class 3B: Low-permeability, transporter-mediated hepatic uptake or renal clearance. nih.govfrontiersin.org
Elimination Pathway Primary Route Predominantly hepatobiliary excretion. nih.govfrontiersin.org
Hepatic Transporters Influx Transporter OATP1B1 (main contributor). nih.govfrontiersin.orgnih.gov
Efflux Transporter P-glycoprotein (dominant). nih.govfrontiersin.orgnih.gov
Model Structure Tissue Compartments 14-compartment model connected by blood flow. nih.gov
Key Finding Dose Proportionality Lack of proportionality at higher doses explained by transporter saturation. nih.govfrontiersin.orgnih.gov

Structure Activity Relationship Sar Studies

Relationship between Structure and Antioxidant Activity

The notable antioxidant capacity of Salvianolic acid A and its analogs is primarily attributed to their polyphenolic nature. nih.govnih.gov These compounds are effective free radical scavengers. nih.gov The core structure of salvianolic acids, derived from Danshensu (B613839) ((R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid) and caffeic acid, is fundamental to this activity. frontiersin.org this compound A is specifically formed from one molecule of Danshensu and two molecules of caffeic acid. frontiersin.org

Key structural features responsible for the antioxidant activity include:

Phenolic Hydroxyl Groups: The presence of multiple phenolic hydroxyl groups, particularly the catechol (3,4-dihydroxyphenyl) moieties, is crucial. These groups can readily donate hydrogen atoms to neutralize free radicals, thereby inhibiting oxidative processes like lipid peroxidation. nih.govkoreascience.krexplorationpub.com The stability of the resulting phenoxyl radical contributes to the high antioxidant effect. koreascience.kr

Conjugated Double Bonds: The extended system of conjugated double bonds within the caffeic acid portions of the molecule facilitates the delocalization and stabilization of the radical formed after hydrogen donation, enhancing its antioxidant potency.

Caffeic Acid Units: Research comparing salvianolic acids has shown that the number of caffeic acid units is directly related to antioxidant strength. nih.gov this compound A, containing two caffeic acid units, demonstrates superior activity in inhibiting the formation of glycation products compared to analogs with fewer caffeic acid components. nih.gov

Studies have demonstrated that the condensation and conjugation of Danshensu and caffeic acid are important for antioxidant activity. researchgate.netnih.gov This structural arrangement makes salvianolic acids efficient radical scavengers against various reactive oxygen species. frontiersin.orgresearchgate.netnih.gov

Structural Features Correlating with Enzyme Inhibition

This compound A has been identified as a potent inhibitor of several enzymes, a function that is highly dependent on its specific structural characteristics.

Matrix Metalloproteinase-9 (MMP-9) Inhibition: this compound A is a strong, competitive inhibitor of MMP-9, an enzyme implicated in cardiac remodeling and fibrosis. plos.org Its unique structure allows it to bind directly to the catalytic domain of MMP-9. plos.orgmedchemexpress.com This interaction is more potent compared to other phenolic acids from Salvia miltiorrhiza, suggesting that the specific arrangement of its constituent parts—one Danshensu and two caffeic acid molecules—is optimal for fitting into the active site of MMP-9. plos.org

α-Glucosidase Inhibition: Molecular docking studies have indicated that this compound A can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net Its structure enables it to penetrate the active site of the enzyme, interact with key amino acid residues, and thereby block the substrate from binding, which ultimately inhibits the enzyme's catalytic action. researchgate.net

Cholinesterase Inhibition: this compound A has shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in the context of neurodegenerative diseases. brieflands.com The binding interactions are influenced by the specific amino acid residues within the active sites of these enzymes. brieflands.com

SARS-CoV-2 Spike Protein and ACE2 Binding: this compound A can inhibit the entry of the 2019-nCoV spike pseudovirus into cells. nih.gov It achieves this by binding to both the receptor-binding domain (RBD) of the viral spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, effectively blocking the virus-cell interaction. nih.gov

The table below summarizes the enzyme inhibitory activities of this compound A.

Target Enzyme/ProteinType of InhibitionKey Findings
Matrix Metalloproteinase-9 (MMP-9) CompetitiveFunctions as the strongest inhibitor among 7 tested phenolic acids from Salvia miltiorrhiza. plos.org
α-Glucosidase Not specifiedPenetrates the active site of the enzyme, preventing substrate binding. researchgate.net
Acetylcholinesterase (AChE) Not specifiedDemonstrates inhibitory potential against AChE. brieflands.com
Butyrylcholinesterase (BChE) Not specifiedDemonstrates inhibitory potential against BChE. brieflands.com
2019-nCoV Spike Protein (RBD) Binding/Entry InhibitionBinds to the RBD with a binding constant (KD) of (3.82 ± 0.43)e-6 M. nih.gov
Angiotensin-Converting Enzyme 2 (ACE2) Binding/Entry InhibitionBinds to ACE2 with a KD of (4.08 ± 0.61)e-7 M. nih.gov

Comparison of this compound A with Related Analogs (e.g., this compound B)

Comparing this compound A with its close analog, this compound B, reveals subtle yet significant differences in their structure and resulting biological activities. Structurally, this compound A is composed of one Danshensu and two caffeic acid molecules, while this compound B is a larger molecule formed from three Danshensu units and one caffeic acid molecule. frontiersin.orgexplorationpub.com

Antioxidant Activity: Both this compound A and B are potent antioxidants due to their polyphenolic structures. nih.govnih.gov However, multiple studies have identified this compound A as the more potent antioxidant of the two. nih.gov In radical scavenging assays, this compound A consistently shows a lower EC₅₀ value, indicating greater potency. For instance, in a DPPH radical scavenging test, the EC₅₀ for this compound A was 1.43 µg/ml, compared to 1.81 µg/ml for this compound B. nih.gov Similarly, in an ABTS radical cation decolorization assay, their EC₅₀ values were 1.35 µg/ml and 1.43 µg/ml, respectively. nih.gov This superior activity is linked to this compound A having more caffeic acid units, which are critical for antiglycation and antioxidant properties. nih.gov

Enzyme Inhibition: In the context of enzyme inhibition, this compound A also demonstrates superior or distinct activity compared to this compound B. It was found to be the most effective MMP-9 inhibitor among several salvianolic acids tested. plos.org When evaluated for antiviral potential against a 2019-nCoV pseudovirus, this compound B showed a lower EC₅₀ (6.22 µM) than this compound A (11.31 µM), suggesting higher potency in that specific assay, although both were effective. nih.gov In cholinesterase inhibition assays, both compounds displayed activity, but with different potencies against AChE and BChE. brieflands.com

The following tables provide a comparative overview of the activities of this compound A and this compound B.

Table 1: Comparison of Antioxidant Activity (EC₅₀ Values)

AssayThis compound A (µg/mL)This compound B (µg/mL)Reference
DPPH Radical Scavenging 1.43 ± 0.091.81 ± 0.01 nih.gov
ABTS Radical Cation Decolorization 1.35 ± 0.001.43 ± 0.01 nih.gov

Table 2: Comparison of Enzyme/Protein Inhibitory Activity

TargetMetricThis compound AThis compound BReference
MMP-9 Inhibitory PotencyStrongest inhibitor among tested analogsLess potent than Sal A plos.org
AChE IC₅₀ (µg/mL)16.59 ± 0.1122.34 ± 0.09 brieflands.com
BChE IC₅₀ (µg/mL)12.83 ± 0.1314.21 ± 0.07 brieflands.com
2019-nCoV Pseudovirus Entry EC₅₀ (µM)11.316.22 nih.gov
2019-nCoV Spike Protein (RBD) Binding KD (M)(3.82 ± 0.43)e-6(5.15 ± 0.64)e-7 nih.gov
ACE2 Protein Binding KD (M)(4.08 ± 0.61)e-7(2.95 ± 0.78)e-7 nih.gov

Clinical Translation and Future Research Directions

Ongoing Clinical Trials (Excluding Dosage and Administration Details)

Salvianolic acid A (SAA) is currently under investigation in several clinical trials to evaluate its efficacy and safety for various conditions. One notable study is a Phase I clinical trial investigating the continuous administration of this compound A tablets drugbank.comdrugbank.com.

Furthermore, clinical trials for SAA have advanced to Phase III for the treatment of diabetic microangiopathy, specifically targeting diabetic peripheral neuropathy. nih.gov The results from the Phase II trial for this indication suggested that SAA tablets are effective in mitigating symptoms such as limb numbness and tingling. nih.gov Another significant area of clinical investigation is in the field of acute myocardial infarction. nih.gov A Phase II, randomized, double-blind, placebo-controlled, multicenter trial is assessing the efficacy and safety of this compound A sodium salt monohydrate for injection in providing myocardial protection following percutaneous coronary intervention. nih.gov Preliminary findings from these cardiovascular-focused trials indicate that SAA may have advantages in reducing myocardial injury and suppressing inflammatory responses. nih.gov

Challenges in Clinical Development and Bioavailability Enhancement

Despite its promising pharmacological activities, the clinical development of this compound A faces significant hurdles, primarily related to its physicochemical properties. A major challenge is its low oral bioavailability, which has been reported to be less than 5%. mdpi.comresearchgate.net This poor bioavailability is largely due to low intestinal absorption and poor membrane permeability. tandfonline.comjst.go.jpnih.gov this compound A is a hydrophilic, water-soluble compound, which limits its ability to efficiently cross lipid-rich biological membranes like the intestinal wall. mdpi.comnih.govnih.gov

Another challenge is the compound's inherent instability and the difficulty in its extraction and purification, which can limit large-scale production for clinical use. nih.govbohrium.comspandidos-publications.com The complex structure and potential for degradation can affect its stability and therapeutic consistency. frontiersin.org Furthermore, after oral administration, it undergoes extensive first-pass metabolism in the liver, which further reduces the amount of active compound reaching systemic circulation. researchgate.net

To overcome these limitations, researchers are actively exploring various strategies to enhance its bioavailability. One approach involves creating a this compound B-phospholipid complex to improve its lipophilicity and, consequently, its absorption. tandfonline.com Other advanced formulation techniques being investigated include the development of pellets combining the phospholipid complex with d-glucose (B1605176), which has been shown to significantly increase intestinal permeability and oral bioavailability in preclinical studies. tandfonline.com The development of specialized injections is another route taken to bypass the issues of poor oral absorption and achieve better efficacy. nih.gov

Potential for Combination Therapies with Existing Agents

This compound A has demonstrated significant potential for use in combination therapies, particularly in oncology. Research shows it can enhance the efficacy of conventional chemotherapy agents and help overcome drug resistance, a major challenge in cancer treatment. ijbs.com For instance, a combined treatment of this compound A and cisplatin (B142131) significantly lowered the IC50 values of cisplatin in resistant lung cancer cells. ijbs.com It achieves this by targeting signaling pathways, such as the c-MET/Akt/mTOR network, that contribute to resistance. ijbs.com Similarly, SAA has been found to reverse paclitaxel (B517696) resistance in breast cancer cells, sensitizing them to the chemo-drug by inhibiting the expression of drug efflux pumps like P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1). ijbs.com

Beyond cancer, combination therapy has shown promise in other areas. In animal models of chronic stress-induced depression, the combined administration of this compound and fluoxetine (B1211875) resulted in a more significant improvement in cognitive function and alleviation of depressive symptoms compared to fluoxetine alone. nih.gov In the context of thrombosis, a combination of this compound A and this compound C was found to synergistically inhibit platelet aggregation. frontiersin.org These findings suggest that incorporating this compound A into existing treatment regimens could lead to enhanced therapeutic outcomes, potentially allowing for lower doses of conventional drugs and reducing associated toxicity. spandidos-publications.comimrpress.comexplorationpub.com

Exploration of Novel Drug Delivery Systems

To address the challenges of poor bioavailability and instability, significant research is focused on developing novel drug delivery systems for this compound A. These advanced systems aim to improve drug solubility, protect it from degradation, and facilitate its transport across biological barriers. nih.govnih.gov

One promising strategy is the use of nanotechnology-based carriers. This includes the development of:

Liposomes : These lipid-based vesicles can encapsulate hydrophilic drugs like SAA, improving their stability and ability to cross cell membranes. nih.gov Brain-targeted liposomes, modified with antibodies that bind to receptors on the blood-brain barrier (like the insulin-like growth factor-1 receptor), have been specifically designed to transport SAA into the brain for treating conditions like ischemic stroke. nih.gov These targeted systems have been shown to significantly increase drug accumulation in brain tissue, reduce infarct size, and improve neurological function in preclinical models. nih.gov

Nanoparticles : Gelatin nanoparticles loaded with SAA have been developed to effectively suppress inflammation and oxidative stress at the blood-brain barrier during ischemic stroke. bohrium.com

Microemulsions and Multiple Emulsions : Water-in-oil-in-water (W/O/W) multiple emulsions have been formulated to improve the oral bioavailability of this compound extracts. jst.go.jp These systems can protect the drug in the gastrointestinal tract and provide sustained release, with studies showing a more than 26-fold increase in oral bioavailability compared to the free drug. jst.go.jp

Inhalable Formulations : For lung diseases, a dry powder inhalable formulation of salvianolic acids has been developed. researchgate.net This approach delivers the drug directly to the target organ, overcoming low oral absorption and achieving significantly higher concentrations in lung tissue, which is advantageous for treating conditions like pulmonary fibrosis. mdpi.comresearchgate.net

These innovative delivery systems hold great promise for improving the clinical utility and therapeutic efficacy of this compound A. researchgate.net

Identification of Biomarkers for Therapeutic Efficacy

The identification of reliable biomarkers is crucial for monitoring the therapeutic effects of this compound A and for patient stratification in clinical trials. While specific biomarkers for SAA efficacy are still under investigation, preclinical research into its mechanisms of action points to several potential candidates.

Given its potent anti-inflammatory properties, key inflammatory mediators could serve as biomarkers. nih.gov These include pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) , whose levels are often reduced by SAA treatment. nih.govplos.org In the context of cardiovascular disease, particularly hypertensive cardiac remodeling, Matrix Metalloproteinase-9 (MMP-9) is a strong candidate. plos.org SAA has been identified as a direct inhibitor of MMP-9, and monitoring its activity or expression could reflect the drug's cardioprotective effects. plos.org

For its anticancer effects, biomarkers could be linked to the specific signaling pathways it modulates. spandidos-publications.com For example, the phosphorylation status of proteins in the MAPK pathway (e.g., p-ERK, p-JNK) or the PI3K/Akt pathway could be monitored. spandidos-publications.comijbs.com In research on melanoma, SAA was found to induce cell cycle arrest through the CHK2-CDC25A pathway , suggesting these proteins could be valuable markers. imrpress.com Additionally, as SAA can target and stabilize the transgelin-actin complex in vascular smooth muscle, transgelin could be explored as a novel therapeutic target and potential biomarker for treating myocardial ischemia. bohrium.com

Advanced Preclinical Models for Translational Research

A variety of advanced preclinical models have been instrumental in elucidating the therapeutic potential and mechanisms of this compound A, providing a foundation for its translation to clinical use. These models replicate key aspects of human diseases and allow for detailed investigation of the compound's effects.

In cardiovascular research, spontaneously hypertensive rats (SHRs) are widely used to model hypertensive cardiac remodeling and fibrosis, where SAA has been shown to be protective. plos.org Animal models of acute myocardial infarction , often created by ligating a coronary artery, are used to demonstrate SAA's ability to reduce infarct size and promote angiogenesis. nih.gov For neurological diseases, the middle cerebral artery occlusion (MCAO) model in rats is a standard for studying ischemic stroke, and it has been used to confirm the neuroprotective effects of SAA-loaded delivery systems. nih.gov Other neurological models include those for Alzheimer's disease and spinal cord injury. frontiersin.org

In oncology, xenograft mouse models , where human cancer cell lines are implanted into immunodeficient mice, are crucial for evaluating the in vivo anti-tumor activity of SAA against various cancers, including diffuse large B-cell lymphoma and melanoma. spandidos-publications.comimrpress.com Specific cancer cell lines such as A375 and A2058 (melanoma) and A549 (lung cancer) are used for in vitro studies to dissect molecular pathways. nih.govimrpress.com Furthermore, sophisticated genetic models, such as transgelin knockout mice , have been essential in confirming the direct molecular targets of SAA, such as the transgelin/actin complex in the cardiovascular system. bohrium.com Preclinical studies in collagen-induced arthritis models in rats have also provided evidence for its anti-inflammatory effects in the context of autoimmune disease. caringsunshine.com

Investigation into Potential Immunomodulatory Roles

This compound A and related salvianolic acids exhibit significant immunomodulatory properties, suggesting a broad potential for treating immune-mediated diseases. mdpi.com Research indicates that these compounds can regulate both innate and adaptive immune responses. imrpress.comnih.gov One of the key mechanisms is the inhibition of inflammation. nih.gov Salvianolic acids have been shown to suppress the production of pro-inflammatory cytokines, including TNF-α and IL-1β, in various disease models. caringsunshine.com They can also attenuate leukocyte-endothelial adhesion, a critical step in the inflammatory cascade, by regulating the expression of adhesion molecules on vascular endothelial cells. nih.gov

Beyond general anti-inflammatory actions, studies suggest a more direct role in modulating immune cell function. SAA has been reported to enhance the activity of T cells and natural killer (NK) cells , which could contribute to improved anti-tumor immune responses. imrpress.com This points to its potential use in cancer immunotherapy, possibly in combination with checkpoint inhibitors or other immune-based treatments. imrpress.commdpi.com The immunomodulatory effects are also relevant for autoimmune diseases like rheumatoid arthritis, where preclinical models have shown that this compound B can reduce joint inflammation and damage, likely by inhibiting NF-κB signaling. caringsunshine.comresearchgate.net The ability of salvianolic acids to regulate kinase-associated signaling pathways suggests they may act as immune modulators, influencing the complex interactions between cancer cells and the immune system. imrpress.comnih.gov

Comprehensive Safety and Toxicological Profiling (Excluding Specific Adverse Events)

A crucial aspect of the clinical development of any therapeutic agent is a thorough understanding of its safety and toxicological profile. For this compound A (SAA), a major bioactive compound from the traditional Chinese medicine Danshen, non-clinical safety evaluations have provided foundational data. nih.gov These studies are essential to identify potential target organs for toxicity and to establish a safe dose range for initial human trials.

Acute toxicity studies have been conducted in mice and Beagle dogs. nih.gov In mice, the median lethal dose (LD50) following intravenous administration was determined to be 1161.2 mg/kg. nih.govfrontiersin.org For Beagle dogs, the minimum lethal dose (MLD) was 682 mg/kg, and the maximal non-lethal dose (MNLD) was 455 mg/kg, establishing an approximate lethal dose range of 455–682 mg/kg. nih.gov

Subchronic toxicity has been assessed through a 4-week study in dogs with intravenous administration. nih.govfrontiersin.org This investigation revealed that at higher doses (80 and 300 mg/kg), there were observations of focal necrosis in the liver and renal tubular epithelial cells, along with a decrease in relative thymus weight. nih.gov These findings identified the liver, kidneys, and thymus as potential target organs for toxicity. nih.gov Importantly, these toxic effects were found to be transient and reversible. nih.gov The no-observed-adverse-effect-level (NOAEL) in this study was established at 20 mg/kg. nih.govfrontiersin.orgresearchgate.net

Furthermore, the genotoxic potential of SAA has been evaluated through a reverse mutation test in bacteria (Ames test) and an in vivo bone marrow micronucleus test in mice. nih.govfrontiersin.org The results from these assays indicated that SAA did not possess any mutagenic effects at the tested doses. nih.gov

These preclinical toxicological data are compiled to provide a preliminary safety profile for SAA. While specific adverse events are not detailed here, the comprehensive profiling underscores the importance of monitoring liver and kidney function during clinical administration of SAA. nih.govresearchgate.net The absence of genotoxicity is a positive indicator for its potential clinical use. nih.govfrontiersin.org

Interactive Data Table: Summary of Toxicological Findings for this compound A

Study Type Animal Model Key Findings Reported Values
Acute ToxicityMiceMedian Lethal Dose (LD50)1161.2 mg/kg (intravenous) nih.govfrontiersin.org
Acute ToxicityBeagle DogsMinimum Lethal Dose (MLD)682 mg/kg nih.gov
Acute ToxicityBeagle DogsMaximal Non-Lethal Dose (MNLD)455 mg/kg nih.gov
Subchronic Toxicity (4-week)Beagle DogsNo-Observed-Adverse-Effect-Level (NOAEL)20 mg/kg (intravenous) nih.govfrontiersin.orgresearchgate.net
Subchronic Toxicity (4-week)Beagle DogsTarget Organs of Toxicity (at higher doses)Liver, Kidneys, Thymus nih.gov
GenotoxicityIn vitro (Ames test) / In vivo (micronucleus test)Mutagenic PotentialNo mutagenic effect observed nih.govfrontiersin.org

Elucidation of Remaining Unknown Mechanisms of Action

While significant research has illuminated many of the pharmacological activities of this compound A, a complete understanding of its mechanisms of action remains an area of active investigation. mdpi.comnih.gov The diverse biological effects of SAA, including its anti-inflammatory, antioxidant, and cardioprotective properties, suggest that it likely interacts with multiple molecular targets and signaling pathways. ijbs.comsemanticscholar.org

Computational and systems pharmacology approaches have been employed to predict potential protein targets of SAA. mdpi.comfrontiersin.org One such study identified 13 putative protein targets, which were associated with various physiological processes, including cancer and metabolism. mdpi.com This suggests that SAA may exert its effects through a network of interacting proteins rather than a single target. mdpi.com

Some specific molecular targets of SAA have been identified and validated. For instance, SAA has been shown to be a novel inhibitor of matrix metalloproteinase-9 (MMP-9), which plays a role in cardiac remodeling. plos.org More recently, transgelin and actin have been identified as direct targets of SAA, with their interaction stabilizing the actin cytoskeleton and enhancing vasoconstriction, which may contribute to its cardioprotective effects in myocardial ischemia. nih.govbohrium.com

However, for many of its observed effects, the precise molecular interactions are still being unraveled. For example, while SAA is known to modulate signaling pathways such as the GSK3β/Nrf2/HO-1 and PKA/CREB/c-Fos pathways, the direct upstream targets that initiate these cascades are not fully elucidated. frontiersin.org Similarly, although SAA can inhibit the secretion of glucose-regulated protein 78 (GRP78), a key player in tumor angiogenesis, further research is needed to fully understand the downstream consequences of this inhibition. researchgate.net

Future research directions will likely focus on utilizing advanced techniques to identify more of SAA's direct molecular targets. frontiersin.org Methods such as activity-based protein profiling and drug affinity responsive target stability (DARTS) could provide more definitive evidence of protein-ligand binding. frontiersin.org A deeper understanding of how SAA interacts with its various targets will be crucial for optimizing its therapeutic potential and for the development of more potent and specific derivatives. nih.govbohrium.com Elucidating these remaining unknown mechanisms will provide a more complete picture of SAA's pharmacological profile and pave the way for its broader clinical application. ijbs.comsemanticscholar.org

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Salvianolic acid A in plant extracts, and how are they validated?

  • Methodological Answer : Ultra-performance liquid chromatography (UPLC) coupled with triple quadrupole mass spectrometry (UPLC-QQQ-MS) is widely used for precise quantification. Calibration curves should be established with linear ranges (e.g., 0.87–174 μg·mL⁻¹ for this compound A) and correlation coefficients (R² > 0.999). Validation parameters include precision, accuracy, and recovery rates, adhering to ISO guidelines for reference materials .

Q. How can researchers ensure the accuracy of this compound A reference materials in pharmacological studies?

  • Methodological Answer : Follow ISO Guide 34 and 35 for reference material production, including homogeneity testing, stability assessment, and inter-laboratory validation. Certified reference materials (CRMs) must undergo rigorous statistical analysis (e.g., uncertainty estimation) and cross-validation using orthogonal methods like NMR or HPLC-DAD .

Q. What standardized protocols exist for extracting this compound A from Salvia miltiorrhiza?

  • Methodological Answer : Optimized extraction involves refluxing with 70% ethanol, 12 times the solvent volume, for 1 hour. Validation via orthogonal experimental design and high-performance thin-layer chromatography (HPTLC) ensures reproducibility. Include recovery studies to account for matrix effects .

Advanced Research Questions

Q. How can statistical experimental design improve the optimization of this compound A extraction parameters?

  • Methodological Answer : Use D-optimal design or orthogonal arrays to evaluate variables (e.g., solvent ratio, temperature). Apply machine learning tools like BP neural networks with genetic algorithms to predict optimal conditions (e.g., 116.17 mg/g yield). Validate models via relative error analysis (<5%) and cross-validation .

Q. How should researchers address discrepancies in this compound A content across geographical sources of Salvia miltiorrhiza?

  • Methodological Answer : Perform multivariate statistical analysis (e.g., PCA, clustering) on UPLC-QQQ-MS data from 408 samples. For example, Sichuan samples show higher this compound B, while Anhui samples excel in this compound A. Normalize data using z-scores and account for environmental factors (soil pH, climate) .

Q. What in vitro/in vivo models are effective for studying this compound A’s immunomodulatory mechanisms?

  • Methodological Answer : Use Treg/Th17 cell balance assays in murine models or human peripheral blood mononuclear cells (PBMCs). Measure cytokine levels (IL-10, IL-17) via ELISA. Dose-response studies (e.g., 10–100 μM) should align with pharmacokinetic profiles from prior in vivo trials .

Q. How can researchers validate the predictive accuracy of quantitative models for this compound A in quality control?

  • Methodological Answer : Apply near-infrared (NIR) spectroscopy with system modeling. Use cross-validation (k-fold) and external validation sets. Report root mean square error (RMSE) and relative predictive error (<5%). Compare results with UPLC-MS as a gold standard .

Q. What integrative approaches reconcile multi-omics data to elucidate this compound A’s bioactivity?

  • Methodological Answer : Combine transcriptomics (RNA-seq), metabolomics (LC-MS), and network pharmacology. Use tools like Cytoscape for pathway enrichment analysis (e.g., NF-κB, MAPK). Validate targets via siRNA knockdown or CRISPR-Cas9 in relevant cell lines .

Tables for Key Data

Parameter Optimal Value Method Reference
Extraction Solvent70% EthanolReflux, 1 hour
Linear Range (UPLC)0.87–174 μg·mL⁻¹Calibration Curve
Predictive Model AccuracyRelative Error: 4.87%BP Neural Network
Regional Variability (Anhui)Highest this compound AUPLC-QQQ-MS + PCA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salvianolic acid
Reactant of Route 2
Salvianolic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.